Tert-butyl pyridazin-3-ylcarbamate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-pyridazin-3-ylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2,3)14-8(13)11-7-5-4-6-10-12-7/h4-6H,1-3H3,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLWNKSCHTFDBEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NN=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Physical and chemical properties of Tert-butyl pyridazin-3-ylcarbamate
An In-depth Technical Guide on Tert-butyl pyridazin-3-ylcarbamate
Introduction
This compound is a heterocyclic organic compound featuring a pyridazine ring substituted with a tert-butoxycarbonyl (Boc) protected amine group. The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a well-established pharmacophore in medicinal chemistry due to its diverse biological activities.[1][2] The presence of the Boc protecting group makes this compound a key synthetic intermediate, enabling the regioselective functionalization of the pyridazine scaffold in the development of novel therapeutic agents. Pyridazine derivatives have demonstrated a wide array of pharmacological properties, including antihypertensive, anticancer, anti-inflammatory, and antimicrobial activities.[1][3] This technical guide provides a thorough overview of the known physical and chemical properties of this compound, a representative synthetic protocol, and a general workflow for its preparation and purification.
Physical and Chemical Properties
Comprehensive experimental data for this compound is limited in the publicly accessible scientific literature. The table below consolidates the available information for this compound.
Core Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 147362-90-1 | [4][5][6] |
| Molecular Formula | C₉H₁₃N₃O₂ | [4][5][6] |
| Molecular Weight | 195.22 g/mol | Calculated |
| Appearance | Not specified | N/A |
| Melting Point | Not specified | N/A |
| Boiling Point | Not specified | N/A |
| Solubility | Not specified | N/A |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound is typically achieved through the protection of the amino group of 3-aminopyridazine using di-tert-butyl dicarbonate (Boc₂O). Although a specific, detailed experimental protocol for this exact transformation is not readily found in peer-reviewed journals, the following procedure is a representative method adapted from general protocols for the Boc protection of aminopyridines and related heteroaromatic amines.
Materials:
-
3-Aminopyridazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Base: Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: To a dry round-bottom flask containing a magnetic stir bar, add 3-aminopyridazine (1.0 equivalent) and dissolve it in an appropriate volume of the chosen solvent (e.g., Dichloromethane).
-
Addition of Base: Add the base (e.g., Triethylamine, 1.2 equivalents) to the solution and stir for approximately 10-15 minutes at ambient temperature.
-
Boc Protection: Add di-tert-butyl dicarbonate (1.1 equivalents) to the stirring solution, either portion-wise as a solid or as a solution in the reaction solvent.
-
Reaction Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction should be monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC), to confirm the consumption of the starting amine.
-
Work-up:
-
Upon completion, the reaction is quenched by the addition of deionized water.
-
The mixture is transferred to a separatory funnel, and the organic layer is separated.
-
The organic phase is washed sequentially with deionized water and then with brine.
-
The isolated organic layer is dried over an anhydrous drying agent like sodium sulfate.
-
-
Purification:
-
The drying agent is removed by filtration.
-
The solvent is evaporated from the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification of the crude material is typically achieved by flash column chromatography on silica gel, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford the pure this compound.
-
Logical Relationships and Workflows
Synthesis and Purification Workflow
The diagram below outlines a standard laboratory workflow for the synthesis and subsequent purification of this compound.
Caption: A flowchart detailing the general procedure for the synthesis and purification of this compound.
Signaling Pathways and Drug Development
At present, there is no specific information available in the scientific literature that directly implicates this compound in any defined signaling pathway or its direct use in a drug development program. However, the pyridazine scaffold is a privileged structure in medicinal chemistry, with numerous derivatives being investigated for a variety of biological targets.[1][3] This compound serves as a valuable building block for creating libraries of more complex pyridazine-containing molecules for high-throughput screening and lead optimization in drug discovery efforts. The Boc-protected amine provides a handle for subsequent synthetic transformations, allowing for the systematic exploration of the chemical space around the pyridazine core.
Conclusion
This compound is a synthetically useful intermediate for the elaboration of more complex molecules based on the biologically relevant pyridazine core. While specific physical and chemical data for this compound are not extensively reported, its preparation can be readily accomplished using standard protocols for Boc-protection. For researchers in medicinal chemistry and drug development, this compound represents a valuable starting material for the synthesis of novel compounds with potential therapeutic applications. Further investigation into this and related pyridazine derivatives is warranted to explore their potential biological activities and uncover new therapeutic opportunities.
References
Tert-butyl pyridazin-3-ylcarbamate CAS number and molecular structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of tert-butyl pyridazin-3-ylcarbamate, a key intermediate in medicinal chemistry and drug development. The document covers its chemical identity, molecular structure, a representative synthetic protocol, and relevant chemical data.
Core Compound Identification
This compound is a Boc-protected form of 3-aminopyridazine. The tert-butyloxycarbonyl (Boc) protecting group is widely used in organic synthesis to temporarily mask the reactivity of an amino group, allowing for selective modifications at other positions of the molecule.
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 147362-90-1[1] |
| Molecular Formula | C₉H₁₃N₃O₂[1] |
| Molecular Weight | 195.22 g/mol |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=CC=CN=N1 |
Molecular Structure:
Caption: Molecular structure of this compound.
Synthesis of this compound
The synthesis of this compound is achieved through the protection of the amino group of 3-aminopyridazine using di-tert-butyl dicarbonate ((Boc)₂O). The following protocol is based on established methods for the Boc protection of aminopyridines and related heterocycles.
Experimental Protocol: Boc Protection of 3-Aminopyridazine
This protocol is adapted from a similar procedure for the synthesis of tert-butyl pyridin-3-ylcarbamate[2].
Materials:
-
3-Aminopyridazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Deionized Water
-
Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask, dissolve 3-aminopyridazine (1.0 eq) in dichloromethane (DCM).
-
Addition of Reagents: To the stirred solution at room temperature, add EDCI (3.0 eq), HOBT (0.1 eq), TEA (3.0 eq), and (Boc)₂O (2.0 eq).
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 1-2 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (3-aminopyridazine) is no longer visible.
-
Work-up: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash the organic layer twice with water.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the pure this compound.
Expected Yield: Based on analogous reactions with 3-aminopyridine, yields in the range of 80-90% can be expected[2].
Synthesis Workflow
Caption: Synthesis workflow for this compound.
Physicochemical and Spectroscopic Data
The following table summarizes key physicochemical and spectroscopic data. The NMR data is predicted based on the closely related tert-butyl pyridin-3-ylcarbamate[2].
| Property | Value |
| Appearance | White to off-white solid |
| Purity | ≥95% |
| ¹H NMR (DMSO-d₆, δ) | ~1.5 (s, 9H, -C(CH₃)₃), ~7.3 (m, 1H, pyridazine-H), ~7.5 (m, 1H, pyridazine-H), ~8.3 (m, 1H, pyridazine-H), ~8.6 (m, 1H, pyridazine-H) |
Applications in Drug Development
This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents. The pyridazine scaffold is a common feature in many biologically active compounds. The Boc-protected amino group at the 3-position allows for various chemical transformations on the pyridazine ring, such as halogenation, cross-coupling reactions, or the introduction of other functional groups. Following these modifications, the Boc group can be easily removed under acidic conditions to reveal the free amine, which can then be further functionalized. This versatility makes it an important intermediate for creating libraries of compounds for drug discovery screening.
References
Biological activity of Tert-butyl pyridazin-3-ylcarbamate derivatives
An in-depth analysis of the biological activities of tert-butyl pyridazin-3-ylcarbamate derivatives reveals a landscape ripe for exploration in drug discovery, particularly in the realm of kinase inhibition for oncology. While extensive public domain data specifically detailing the biological activities of a broad range of this compound derivatives is limited, the foundational pyridazine and pyridazinone cores are well-established pharmacophores known to exhibit a wide spectrum of biological effects. These include anticancer, antimicrobial, and anti-inflammatory properties.[1][2]
This guide synthesizes the available information on related pyridazine derivatives, focusing on their potential as kinase inhibitors, and provides a framework for understanding their mechanism of action and experimental evaluation. The data presented is based on structurally similar compounds and serves as a predictive guide for the potential of the this compound scaffold.
Anticipated Biological Activity: Kinase Inhibition
The pyridazine core is a common scaffold in the design of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The pyridazine structure can be readily modified to achieve potent and selective inhibition of various kinases. For the this compound scaffold, the pyridazine ring acts as a hinge-binding motif, while the carbamate group and its substituents can be tailored to interact with other regions of the kinase active site, thereby influencing potency and selectivity.
Potential Kinase Targets and Anti-Cancer Activity
Based on the broader class of pyridazine and pyridazinone derivatives, several kinase targets are of high interest for the this compound scaffold:
-
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Inhibition of VEGFR-2 is a key strategy in anti-angiogenic cancer therapy. Pyridazinone-based diarylurea derivatives have shown promising VEGFR-2 inhibitory activity.
-
Bruton's Tyrosine Kinase (BTK): BTK is a critical component of the B-cell receptor signaling pathway and a validated target in B-cell malignancies. Pyridazinone analogs have been developed as potent and selective BTK inhibitors.
-
p38 Mitogen-Activated Protein Kinase (MAPK): The p38 MAPK pathway is involved in inflammatory responses and cell proliferation. Pyridazine derivatives have been explored as inhibitors of this kinase.
-
Aurora Kinases: These are key regulators of mitosis, and their inhibition can lead to mitotic arrest and apoptosis in cancer cells. The pyridazine scaffold has been utilized in the design of Aurora kinase inhibitors.
The anticancer activity of these derivatives is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of a compound.
Data Presentation: Predicted Anticancer Activity
The following table summarizes hypothetical IC50 values for a series of this compound derivatives against various cancer cell lines and kinase targets. This data is illustrative and based on activities reported for structurally related pyridazine compounds.
| Compound ID | R-Group (at position 6 of Pyridazine) | Target Kinase | IC50 (nM) | Cancer Cell Line | IC50 (µM) |
| TPC-001 | 4-methoxyphenyl | VEGFR-2 | 15 | HUVEC | 0.12 |
| TPC-002 | 3-chloro-4-fluorophenyl | BTK | 8 | TMD8 | 0.05 |
| TPC-003 | 4-(morpholin-4-yl)phenyl | p38 MAPK | 50 | THP-1 | 0.45 |
| TPC-004 | 3-aminophenyl | Aurora A | 25 | HeLa | 0.20 |
| TPC-005 | 4-pyridyl | VEGFR-2 | 22 | A549 | 0.18 |
| TPC-006 | 3-trifluoromethylphenyl | BTK | 12 | Ramos | 0.08 |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of the biological activity of these compounds. Below are representative protocols for key experiments.
Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific kinase.
-
Reagents and Materials: Recombinant human kinase, appropriate peptide substrate, ATP, assay buffer (e.g., Tris-HCl, MgCl2, DTT), test compounds, and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 96-well plate, add the kinase, peptide substrate, and assay buffer.
-
Add the test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions.
-
Calculate the percentage of inhibition relative to a DMSO control and determine the IC50 value.
-
Cell Proliferation Assay (MTT Assay)
This assay measures the cytotoxic or cytostatic effects of a compound on cancer cells.
-
Reagents and Materials: Human cancer cell lines, cell culture medium (e.g., RPMI-1640 with 10% FBS), test compounds, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).
-
Procedure:
-
Seed the cancer cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Add the solubilizing agent to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to a vehicle-treated control and determine the IC50 value.
-
Visualization of Signaling Pathways and Workflows
Understanding the mechanism of action of these compounds often involves mapping their effects on cellular signaling pathways.
References
An In-depth Technical Guide to the Spectroscopic Data of Tert-butyl pyridazin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for Tert-butyl pyridazin-3-ylcarbamate, a compound of interest in medicinal chemistry and drug development. Due to the limited availability of published experimental data for this specific molecule, this document presents a detailed analysis based on structurally related compounds, namely 3-aminopyridazine and various N-Boc protected aromatic amines. The information herein is intended to serve as a valuable resource for the synthesis, identification, and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. These predictions are derived from the analysis of its constituent functional groups and comparison with experimentally determined data for analogous structures.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.9 - 9.1 | br s | 1H | N-H (carbamate) |
| ~8.7 - 8.8 | dd | 1H | H-6 (pyridazine ring) |
| ~8.0 - 8.1 | dd | 1H | H-4 (pyridazine ring) |
| ~7.5 - 7.6 | dd | 1H | H-5 (pyridazine ring) |
| 1.5 - 1.6 | s | 9H | -C(CH₃)₃ (tert-butyl) |
Solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS (0 ppm). Coupling constants (J) for the pyridazine ring protons are expected to be in the range of J₄,₅ ≈ 9 Hz, J₅,₆ ≈ 5 Hz, and J₄,₆ ≈ 2 Hz.
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ, ppm) | Assignment |
| ~153 - 154 | C=O (carbamate) |
| ~150 - 151 | C-3 (pyridazine ring) |
| ~148 - 149 | C-6 (pyridazine ring) |
| ~130 - 131 | C-4 (pyridazine ring) |
| ~125 - 126 | C-5 (pyridazine ring) |
| ~81 - 82 | -C (CH₃)₃ (tert-butyl) |
| ~28 | -C(C H₃)₃ (tert-butyl) |
Solvent: CDCl₃ or DMSO-d₆.
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3350 - 3450 | Medium | N-H stretch (carbamate) |
| ~2970 - 2990 | Medium | C-H stretch (aliphatic, tert-butyl) |
| ~1720 - 1740 | Strong | C=O stretch (carbamate) |
| ~1580 - 1600 | Medium | C=N and C=C stretch (pyridazine ring) |
| ~1520 - 1540 | Medium | N-H bend and C-N stretch (amide II) |
| ~1240 - 1260 | Strong | C-O stretch (carbamate) |
| ~1150 - 1170 | Strong | C-N stretch and tert-butyl skeletal vibrations |
Table 4: Predicted Mass Spectrometry Data
| m/z | Ion |
| 209.11 | [M]⁺ (Molecular Ion) |
| 153.06 | [M - C₄H₈]⁺ or [M - 56]⁺ (Loss of isobutylene) |
| 110.05 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |
| 95.05 | [C₄H₅N₃]⁺ (Aminopyridazine fragment) |
| 57.07 | [C₄H₉]⁺ (tert-butyl cation) |
Method: Electron Ionization (EI).
Experimental Protocols
The following section details a plausible experimental protocol for the synthesis and spectroscopic characterization of this compound.
Synthesis of this compound
This procedure is based on the standard method for the protection of amino groups using di-tert-butyl dicarbonate (Boc₂O).
-
Materials:
-
3-Aminopyridazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or another suitable base
-
Dichloromethane (DCM) or Tetrahydrofuran (THF) as solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
-
Procedure:
-
Dissolve 3-aminopyridazine (1.0 eq) in the chosen solvent (DCM or THF) in a round-bottom flask equipped with a magnetic stirrer.
-
Add triethylamine (1.2 eq) to the solution and stir for 5-10 minutes at room temperature.
-
Slowly add a solution of di-tert-butyl dicarbonate (1.1 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with the organic solvent (e.g., DCM).
-
Wash the combined organic layers sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound as a solid.
-
Spectroscopic Analysis
-
¹H and ¹³C NMR: NMR spectra should be recorded on a 400 MHz or higher field spectrometer using deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.
-
IR Spectroscopy: The IR spectrum should be obtained using a Fourier-transform infrared (FTIR) spectrometer. The sample can be analyzed as a KBr pellet or as a thin film.
-
Mass Spectrometry: Mass spectra should be acquired using a mass spectrometer with an electron ionization (EI) source.
Visualizations
The following diagrams illustrate the synthetic workflow and the logical relationships of the spectroscopic analysis.
Caption: Synthetic workflow for this compound.
Caption: Logical workflow of spectroscopic analysis.
Commercial availability and suppliers of Tert-butyl pyridazin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Tert-butyl pyridazin-3-ylcarbamate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The document details its commercial availability, physicochemical properties, synthesis, and potential biological significance, with a focus on data relevant to research and development.
Commercial Availability and Suppliers
This compound (CAS No. 147362-90-1) is commercially available from a number of chemical suppliers specializing in research chemicals and building blocks for organic synthesis.[] Its availability facilitates its use in various research and development projects without the immediate need for custom synthesis.
Identified Suppliers Include:
-
Aobai Pharmaceutical (Suzhou)
-
Alchem Pharmtech
-
Shiyan Valley
Pricing and availability can be obtained by inquiring with these and other fine chemical suppliers.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below. This data is essential for its handling, formulation, and use in experimental settings.
| Property | Value | Reference |
| CAS Number | 147362-90-1 | [] |
| Molecular Formula | C₉H₁₃N₃O₂ | [] |
| Molecular Weight | 195.22 g/mol | [] |
| Appearance | Off-white to white solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Not available | |
| Purity | Typically >95% (as offered by suppliers) | [] |
Synthesis and Experimental Protocols
General Experimental Protocol for Boc Protection of 3-Aminopyridazine:
This protocol is based on a method described for the synthesis of related N-Boc protected aminopyridines and should be optimized for this specific substrate.
Materials:
-
3-Aminopyridazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Magnesium sulfate (MgSO₄) or Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-aminopyridazine (1 equivalent) in dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
To the stirred solution, add EDCI (3 equivalents), HOBt (0.1 equivalents), and triethylamine (3 equivalents).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (2 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography to yield pure this compound.
Logical Workflow for Synthesis:
Spectroscopic Data
At the time of this guide's compilation, specific, publicly available ¹H NMR, ¹³C NMR, and mass spectrometry data for this compound (CAS 147362-90-1) is limited. Researchers are advised to acquire and interpret their own analytical data upon synthesis or purchase of the compound. The expected spectral characteristics are outlined below based on the chemical structure.
Expected ¹H NMR Spectral Data:
| Protons | Multiplicity | Approximate Chemical Shift (δ, ppm) |
| tert-Butyl (9H) | singlet | 1.5 |
| Pyridazine-H (3H) | multiplet | 7.0 - 9.0 |
| NH (1H) | broad singlet | 8.0 - 10.0 |
Expected ¹³C NMR Spectral Data:
| Carbon | Approximate Chemical Shift (δ, ppm) |
| tert-Butyl (CH₃) | ~28 |
| tert-Butyl (quaternary C) | ~80 |
| Pyridazine carbons | 120 - 160 |
| Carbonyl (C=O) | 150 - 155 |
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): m/z = 195.10
-
Common Fragments: Loss of the tert-butyl group (m/z = 139.05), loss of the Boc group (m/z = 95.05).
Potential Applications and Signaling Pathways
The pyridazine core is a recognized privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities.[2] Pyridazine-containing compounds have been investigated for their roles in various signaling pathways, particularly in the context of inflammation and cancer.
Potential Involvement in Inflammatory Signaling:
Recent studies have highlighted the potential of pyridazine and pyridazinone derivatives to modulate inflammatory pathways.[3] These compounds may exert their effects by:
-
Inhibiting Thromboxane A2 (TxA2) production: TxA2 is a potent mediator of inflammation and platelet aggregation.
-
Reducing Tumor Necrosis Factor-alpha (TNF-α) release: TNF-α is a key pro-inflammatory cytokine.
-
Disrupting Interleukin-6 (IL-6) signaling: IL-6 is another critical cytokine involved in chronic inflammation.
The diagram below illustrates the potential points of intervention for pyridazine derivatives in these inflammatory signaling cascades.
References
An In-depth Technical Guide on Tert-butyl pyridazin-3-ylcarbamate: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tert-butyl pyridazin-3-ylcarbamate, a heterocyclic organic compound, holds significance as a versatile building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications. While specific historical discovery details and in-depth biological pathway analyses for this particular molecule are not extensively documented in publicly available literature, this paper extrapolates from established chemical principles and data on analogous structures to present a thorough technical profile. The document details a generalized synthesis protocol for Boc-protected aminopyridazines, summarizes key physicochemical data, and explores its utility as a synthetic intermediate for more complex molecular architectures.
Introduction
This compound (CAS No. 147362-90-1) belongs to the class of N-Boc protected heterocyclic amines. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis due to its stability under various reaction conditions and its facile removal under acidic conditions. The pyridazine core, a six-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The combination of the Boc-protected amine and the pyridazine ring makes this compound a valuable intermediate for the synthesis of novel pharmaceutical candidates.
This guide aims to consolidate the available technical information on this compound, providing a foundational resource for researchers engaged in the synthesis and application of pyridazine-based compounds.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic protocols.
| Property | Value | Reference |
| CAS Number | 147362-90-1 | [1] |
| Molecular Formula | C₉H₁₃N₃O₂ | [1] |
| Molecular Weight | 195.22 g/mol | [1] |
| Appearance | White to off-white solid | General Supplier Data |
| Purity | Typically ≥95% | [1] |
Table 1: Physicochemical Properties of this compound
Synthesis of this compound
General Experimental Protocol: N-Boc Protection of 3-Aminopyridazine
This protocol describes a typical procedure for the synthesis of this compound.
Materials:
-
3-Aminopyridazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), or Acetonitrile)
-
Base (e.g., Triethylamine (TEA), N,N-Diisopropylethylamine (DIPEA), or 4-(Dimethylamino)pyridine (DMAP) - catalytic amount)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Solvents for extraction and chromatography (e.g., Ethyl acetate, Hexanes)
Procedure:
-
In a round-bottom flask, dissolve 3-aminopyridazine (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the base (1.1-1.5 equivalents). If using a catalytic amount of DMAP, it is typically added along with a stoichiometric amount of a non-nucleophilic base like TEA or DIPEA.
-
To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.2 equivalents) portion-wise or as a solution in the reaction solvent. The reaction is often performed at 0 °C and then allowed to warm to room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Expected Yield and Purity: While specific yield data for this exact transformation is not provided in the readily available literature, similar Boc-protection reactions of aminoheterocycles typically proceed in good to excellent yields (70-95%), with the final product purity being >95% after chromatography.
Synthesis Workflow Diagram
The logical flow of the synthesis is depicted in the following diagram.
Caption: General workflow for the synthesis of this compound.
Role in Medicinal Chemistry and Drug Discovery
This compound serves as a key intermediate in the synthesis of more complex molecules with potential therapeutic applications. The pyridazine moiety is present in a number of biologically active compounds, and the Boc-protected amine at the 3-position allows for further functionalization.
Synthetic Utility
The primary utility of this compound lies in its role as a protected building block. The Boc group can be readily removed under acidic conditions to liberate the free amine, which can then participate in a variety of chemical transformations, including:
-
Amide bond formation: Coupling with carboxylic acids to form amides.
-
Urea and thiourea formation: Reaction with isocyanates or isothiocyanates.
-
Reductive amination: Reaction with aldehydes or ketones in the presence of a reducing agent.
-
N-Arylation or N-alkylation: Formation of carbon-nitrogen bonds through reactions like the Buchwald-Hartwig amination.
This versatility allows for the introduction of diverse substituents at the 3-position of the pyridazine ring, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs.
Logical Relationship in Drug Discovery
The following diagram illustrates the logical relationship of using this compound as a starting material in a drug discovery cascade.
Caption: Role of this compound in a drug discovery workflow.
Biological Activity and Signaling Pathways
Currently, there is a lack of specific, publicly available data detailing the biological activity or the modulation of specific signaling pathways by this compound itself. Its primary role appears to be that of a synthetic intermediate rather than a pharmacologically active agent. The biological profile of any final compound derived from this intermediate would be determined by the nature of the substituents introduced after the deprotection of the amine group.
Conclusion
This compound is a valuable and versatile building block for organic synthesis and medicinal chemistry. While its own discovery history and biological profile are not extensively documented, its utility is evident from its commercial availability and the well-established chemistry of both the pyridazine core and the Boc protecting group. The synthetic protocol outlined in this guide provides a reliable method for its preparation, enabling its use in the development of novel pyridazine-containing compounds for various research applications, particularly in the pursuit of new therapeutic agents. Further research into the applications of this and related pyridazine intermediates will likely continue to expand their role in the landscape of drug discovery.
References
An In-depth Technical Guide to Tert-butyl Pyridazin-3-ylcarbamate Derivatives and Analogs for Drug Discovery Professionals
For Immediate Release
This whitepaper provides a comprehensive technical overview of tert-butyl pyridazin-3-ylcarbamate derivatives and their analogs, a promising class of compounds with significant potential in drug discovery and development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries who are engaged in the exploration of novel therapeutic agents.
The pyridazine core is a well-established pharmacophore found in numerous biologically active molecules. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a privileged scaffold in medicinal chemistry. The introduction of a tert-butyl carbamate group at the 3-position of the pyridazine ring offers a versatile handle for modulating the physicochemical and pharmacological properties of these derivatives, opening up new avenues for the design of targeted therapies.
This guide will delve into the synthesis, potential biological activities, and relevant signaling pathways associated with this compound derivatives. While specific data for this exact scaffold is emerging, this paper will draw upon the wealth of information available for structurally related pyridazine-based compounds, particularly in the area of kinase inhibition.
Proposed Synthesis of this compound Derivatives
The synthesis of this compound derivatives can be approached through a logical and well-precedented synthetic strategy. A key starting material for this synthesis is 3-amino-6-chloropyridazine, which is commercially available or can be synthesized from 3,6-dichloropyridazine.[1][2][3] The synthesis can be envisioned in a two-step process: first, the protection of the amino group of 3-aminopyridazine with a tert-butoxycarbonyl (Boc) group, followed by functionalization at the 6-position via cross-coupling reactions.
Step 1: Boc Protection of 3-Aminopyridazine
The protection of the amino group of 3-aminopyridazine can be achieved using di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base. This is a standard and widely used method for the protection of amino groups in heterocyclic compounds.[4][5]
Step 2: Functionalization via Suzuki-Miyaura Cross-Coupling
With the amino group protected, the chlorine atom at the 6-position of the pyridazine ring can be readily displaced through various cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds.[2] This would allow for the introduction of a wide range of aryl or heteroaryl substituents at this position, enabling the generation of a diverse library of this compound analogs for structure-activity relationship (SAR) studies.
Caption: Proposed synthetic workflow for this compound derivatives.
Potential Biological Activity: Kinase Inhibition
The pyridazine scaffold is a prominent feature in a multitude of kinase inhibitors.[6][7][8][9] The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket, a critical interaction for many kinase inhibitors. The tert-butyl carbamate moiety can influence solubility and cell permeability, while the substituent at the 6-position can be tailored to achieve potency and selectivity for specific kinases.
While direct experimental data for this compound derivatives is not yet widely available, the extensive research on related pyridazine-based kinase inhibitors provides a strong rationale for investigating this compound class for similar activities.
| Compound Class | Target Kinase(s) | Reported Activity (IC₅₀/Ki) | Reference |
| Imidazo[1,2-b]pyridazines | DYRKs, CLKs | < 100 nM | [8] |
| Pyrazolo[1,5-b]pyridazines | CDK1/cyclin B, VEGFR-2, GSK-3β | Not specified | [6] |
| Pyridazinyl amino derivatives | ALK5 | Not specified in abstract | US20240018122A1 |
| Pyrazolopyridines | FGFR | Potent inhibitors | [9] |
| Pyrazine-based inhibitors | PKCα, PKCθ, GSK3β | 1.9 nM, 0.4 nM, 3.1 nM | [10] |
Focus on the TGF-β/ALK5 Signaling Pathway
A recent patent application has disclosed a series of pyridazinyl amino derivatives as inhibitors of the Transforming Growth Factor-β (TGF-β) type I receptor, also known as Activin Receptor-Like Kinase 5 (ALK5).[11] This finding suggests that the this compound scaffold may also target this important signaling pathway.
The TGF-β signaling pathway is a crucial regulator of numerous cellular processes, including cell growth, differentiation, apoptosis, and extracellular matrix production.[12][13][14] Dysregulation of this pathway is implicated in a variety of diseases, including cancer and fibrosis.[13][15]
TGF-β ligands initiate signaling by binding to and bringing together type I and type II serine/threonine kinase receptors. The type II receptor then phosphorylates and activates the type I receptor (ALK5), which in turn phosphorylates downstream signaling proteins, primarily Smad2 and Smad3. These activated Smads then form a complex with Smad4, translocate to the nucleus, and regulate the transcription of target genes.
Caption: The TGF-β/ALK5 signaling pathway and the potential point of intervention for pyridazine derivatives.
Inhibition of ALK5 is a promising therapeutic strategy for diseases driven by excessive TGF-β signaling. The development of small molecule inhibitors that can selectively block the kinase activity of ALK5 is an active area of research.
Experimental Protocols: ALK5 Kinase Inhibition Assay
To evaluate the potential of this compound derivatives as ALK5 inhibitors, a robust and reliable kinase assay is essential. Several commercial kits and established protocols are available for this purpose. A common approach is the ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.
Objective: To determine the in vitro inhibitory activity of test compounds against the ALK5 kinase.
Materials:
-
Recombinant human ALK5 enzyme
-
ALK5 peptide substrate
-
ATP
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)[16]
-
Test compounds (this compound derivatives) dissolved in DMSO
-
ADP-Glo™ Kinase Assay kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)
-
96-well or 384-well white assay plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute these in the kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should typically be kept at or below 1%.
-
Kinase Reaction Setup:
-
Add the diluted test compounds or vehicle (DMSO) to the wells of the assay plate.
-
Add the ALK5 enzyme and the peptide substrate to the wells.
-
Initiate the kinase reaction by adding ATP.
-
The final reaction volume is typically 25 µL.[17]
-
-
Incubation: Incubate the reaction plate at a controlled temperature (e.g., 30°C) for a specified period (e.g., 45 minutes).[17]
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate at room temperature for approximately 40-45 minutes.[17]
-
Add the Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate at room temperature for another 30-45 minutes.[17]
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
The luminescent signal is proportional to the amount of ADP produced and thus the kinase activity.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by fitting the data to a dose-response curve.
-
Conclusion
This compound derivatives represent a promising, yet underexplored, class of compounds for drug discovery. Based on the extensive literature on the pyridazine scaffold, these derivatives are likely to exhibit interesting biological activities, particularly as kinase inhibitors. The TGF-β/ALK5 signaling pathway stands out as a high-potential target for this compound class. The synthetic accessibility and the potential for diverse functionalization make this compound derivatives an attractive area for further investigation in the quest for novel therapeutics. This technical guide provides a solid foundation for researchers to embark on the synthesis, biological evaluation, and optimization of this intriguing class of molecules.
References
- 1. Page loading... [guidechem.com]
- 2. researchgate.net [researchgate.net]
- 3. CN104844523A - Synthesis method of 3-amino-6-chloropyridazine - Google Patents [patents.google.com]
- 4. Amine Protection / Deprotection [fishersci.co.uk]
- 5. guidechem.com [guidechem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Exploration of the imidazo[1,2-b]pyridazine scaffold as a protein kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting TGF-β Signaling for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Research progress on drugs targeting the TGF-β signaling pathway in fibrotic diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. TGF-β Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Recent Advances in the Development of TGF-β Signaling Inhibitors for Anticancer Therapy [jcpjournal.org]
- 16. tools.thermofisher.cn [tools.thermofisher.cn]
- 17. bpsbioscience.com [bpsbioscience.com]
Potential Therapeutic Targets of Tert-butyl pyridazin-3-ylcarbamate: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: No direct experimental data for Tert-butyl pyridazin-3-ylcarbamate is publicly available. This guide extrapolates potential therapeutic targets and mechanisms based on the well-documented activities of structurally related pyridazine and pyridazinone analogs.
Executive Summary
This compound is a novel chemical entity for which specific biological activity has not yet been characterized in public literature. However, its core structure, featuring a pyridazine ring, is a well-established pharmacophore present in numerous biologically active compounds. Analysis of structurally similar pyridazine and pyridazinone derivatives reveals a strong potential for therapeutic applications, primarily in oncology and infectious diseases. This document provides an in-depth technical guide to the potential therapeutic targets of this compound by examining the established targets and mechanisms of its close analogs. The primary inferred targets are key kinases involved in cancer progression, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Aurora Kinases, as well as bacterial cellular machinery.
Introduction to the Pyridazine Scaffold
The pyridazine nucleus, a six-membered aromatic ring containing two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry. Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antibacterial, anti-inflammatory, and cardiovascular effects. The presence of the nitrogen atoms allows for diverse chemical modifications, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties. The "tert-butyl carbamate" moiety in the target compound is often used as a protecting group in organic synthesis but can also influence the molecule's lipophilicity and interaction with biological targets.
Potential Therapeutic Targets in Oncology
Based on extensive research on pyridazine-containing compounds, the most prominent potential therapeutic area for this compound is oncology. Several key regulators of cancer cell proliferation, survival, and angiogenesis have been identified as targets for pyridazine derivatives.
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
3.1.1 Overview
VEGFR-2 is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels, which is a critical process for tumor growth and metastasis.[1][2] Inhibition of VEGFR-2 is a clinically validated strategy for cancer therapy.[1][2] Numerous pyridazine-based compounds have been developed as potent VEGFR-2 inhibitors.
3.1.2 Postulated Mechanism of Action
It is hypothesized that this compound could act as an ATP-competitive inhibitor of the VEGFR-2 kinase domain. The pyridazine core would anchor the molecule in the ATP-binding pocket through hydrogen bonding interactions with the hinge region of the kinase. The tert-butylcarbamate substituent could potentially occupy a hydrophobic pocket within the active site, contributing to the binding affinity and selectivity.
3.1.3 Signaling Pathway
// Nodes VEGF [label="VEGF", fillcolor="#FBBC05", fontcolor="#202124"]; VEGFR2 [label="VEGFR-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="Tert-butyl\npyridazin-3-ylcarbamate\n(Potential Inhibitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; PLCg [label="PLCγ", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#F1F3F4", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#F1F3F4", fontcolor="#202124"]; mTOR [label="mTOR", fillcolor="#F1F3F4", fontcolor="#202124"]; Ras [label="Ras", fillcolor="#F1F3F4", fontcolor="#202124"]; Raf [label="Raf", fillcolor="#F1F3F4", fontcolor="#202124"]; MEK [label="MEK", fillcolor="#F1F3F4", fontcolor="#202124"]; ERK [label="ERK", fillcolor="#F1F3F4", fontcolor="#202124"]; Proliferation [label="Cell Proliferation,\nSurvival, Angiogenesis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges VEGF -> VEGFR2 [label="Binds"]; Compound -> VEGFR2 [label="Inhibits", style=dashed, color="#EA4335"]; VEGFR2 -> PLCg; VEGFR2 -> PI3K; PI3K -> Akt; Akt -> mTOR; VEGFR2 -> Ras; Ras -> Raf; Raf -> MEK; MEK -> ERK; mTOR -> Proliferation; ERK -> Proliferation; } DOT
Aurora Kinases
3.2.1 Overview
The Aurora kinases (A, B, and C) are a family of serine/threonine kinases that are key regulators of mitosis.[3][4] Their overexpression is common in many cancers and is associated with genomic instability and tumorigenesis.[3][4] Inhibition of Aurora kinases, particularly Aurora A and B, is an attractive strategy for cancer therapy.[3][4]
3.2.2 Postulated Mechanism of Action
Similar to VEGFR-2 inhibition, this compound could potentially inhibit Aurora kinases by competing with ATP for binding to the kinase domain. The pyridazine scaffold is a common feature in many reported Aurora kinase inhibitors.[5]
3.2.3 Signaling Pathway
// Nodes AuroraA [label="Aurora A", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AuroraB [label="Aurora B", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Compound [label="Tert-butyl\npyridazin-3-ylcarbamate\n(Potential Inhibitor)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Centrosome [label="Centrosome Maturation\n& Spindle Assembly", fillcolor="#F1F3F4", fontcolor="#202124"]; Chromosome [label="Chromosome Segregation\n& Cytokinesis", fillcolor="#F1F3F4", fontcolor="#202124"]; Aneuploidy [label="Aneuploidy & Mitotic Arrest", shape=note, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Apoptosis [label="Apoptosis", shape=note, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges AuroraA -> Centrosome; AuroraB -> Chromosome; Compound -> AuroraA [label="Inhibits", style=dashed, color="#EA4335"]; Compound -> AuroraB [label="Inhibits", style=dashed, color="#EA4335"]; Centrosome -> Aneuploidy [label="Dysregulation leads to"]; Chromosome -> Aneuploidy [label="Dysregulation leads to"]; Aneuploidy -> Apoptosis; } DOT
Potential as an Antibacterial Agent
Pyridazine and pyridazinone derivatives have also demonstrated significant antibacterial activity against a range of pathogenic bacteria.
Postulated Mechanism of Action
The precise antibacterial mechanism of pyridazine derivatives is not fully elucidated and may vary depending on the specific bacterial species and the chemical structure of the compound. Potential mechanisms could include the inhibition of essential bacterial enzymes, disruption of cell wall synthesis, or interference with nucleic acid replication.
Data Presentation: In Vitro Activity of Analog Compounds
The following table summarizes the in vitro activity of representative pyridazine-based inhibitors against their respective targets. This data provides a benchmark for the potential potency of this compound.
| Compound Class | Target | Assay | IC50 (nM) | Reference |
| Pyridine-based | VEGFR-2 | Kinase Assay | 1.33 | [1] |
| Pyridine-based | VEGFR-2 | Kinase Assay | 3.62 | [1] |
| Pyrazolo[3,4-d]pyrimidine-based | VEGFR-2 | Kinase Assay | 90 | [6] |
| Imidazo[4,5-b]pyridine-based | Aurora A | Kinase Assay | 67 | [7] |
| Imidazo[4,5-b]pyridine-based | Aurora B | Kinase Assay | 12710 | [7] |
| Pyrimidine-based | Aurora A | Kinase Assay | <200 | [8] |
Experimental Protocols
The following are representative protocols for evaluating the potential therapeutic activities of this compound based on the activities of its analogs.
In Vitro Kinase Inhibition Assay (VEGFR-2 or Aurora Kinase)
This protocol describes a general method for determining the in vitro inhibitory activity of a compound against a purified kinase.
// Nodes Start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; PrepareReagents [label="Prepare Reagents:\n- Kinase Buffer\n- Purified Kinase\n- Substrate\n- ATP\n- Test Compound", fillcolor="#F1F3F4", fontcolor="#202124"]; AddComponents [label="Add to 96-well plate:\n1. Test Compound (serial dilutions)\n2. Kinase\n3. Substrate/ATP mix", fillcolor="#F1F3F4", fontcolor="#202124"]; Incubate [label="Incubate at 30°C for 60 min", fillcolor="#FBBC05", fontcolor="#202124"]; Detect [label="Add Detection Reagent\n(e.g., ADP-Glo™)", fillcolor="#F1F3F4", fontcolor="#202124"]; Read [label="Read Luminescence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Analyze [label="Calculate IC50", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"]; End [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> PrepareReagents; PrepareReagents -> AddComponents; AddComponents -> Incubate; Incubate -> Detect; Detect -> Read; Read -> Analyze; Analyze -> End; } DOT
Methodology:
-
Reagent Preparation: Prepare a 1x kinase buffer, and solutions of the purified kinase (e.g., VEGFR-2 or Aurora A/B), a suitable substrate (e.g., myelin basic protein or a synthetic peptide), and ATP at their optimal concentrations.[9][10] The test compound, this compound, should be dissolved in DMSO to create a stock solution and then serially diluted.
-
Assay Plate Setup: In a 96-well plate, add the serially diluted test compound.
-
Kinase Reaction Initiation: Add the purified kinase to each well, followed by a mixture of the substrate and ATP to initiate the kinase reaction.[9][10] Include positive (no inhibitor) and negative (no kinase) controls.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.[9]
-
Detection: Stop the reaction and measure the kinase activity. A common method is to use a luminescence-based assay, such as the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced.[9]
-
Data Analysis: The luminescence signal is inversely proportional to the kinase inhibition. The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is calculated by fitting the data to a dose-response curve.
Cell Viability (Cytotoxicity) Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the viability of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells (e.g., HCT-116, MCF-7) in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours.[11] Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.[11][12]
-
Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.
Antibacterial Minimum Inhibitory Concentration (MIC) Assay
This protocol determines the lowest concentration of a compound that inhibits the visible growth of a bacterium.
Methodology:
-
Bacterial Inoculum Preparation: Prepare a standardized suspension of the test bacterium (e.g., Staphylococcus aureus, Escherichia coli) in a suitable broth medium.
-
Compound Dilution: Serially dilute this compound in the broth medium in a 96-well microtiter plate.[13][14]
-
Inoculation: Add the bacterial inoculum to each well of the plate.[13][14]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[15]
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.[13][15]
Conclusion and Future Directions
While direct experimental evidence is currently lacking for this compound, the extensive body of research on its structural analogs strongly suggests its potential as a therapeutic agent, particularly in the fields of oncology and infectious diseases. The primary hypothetical targets are VEGFR-2 and Aurora kinases, both of which are critical for cancer progression. Future research should focus on the synthesis and in vitro biological evaluation of this compound to validate these hypotheses. Initial screening should include kinase inhibition assays against a panel of cancer-related kinases and broad-spectrum antibacterial assays. Positive results from these initial studies would warrant further investigation into its mechanism of action, preclinical efficacy, and safety profile.
References
- 1. Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Design, Synthesis, and Biological Evaluation of a Novel VEGFR-2 Inhibitor Based on a 1,2,5-Oxadiazole-2-Oxide Scaffold with MAPK Signaling Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. promega.com [promega.com]
- 10. bpsbioscience.com [bpsbioscience.com]
- 11. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 3.2. Minimum Inhibitory Concentration (MIC) Assay [bio-protocol.org]
In Silico Modeling and Docking Studies of Pyridazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyridazine scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antiviral, anticancer, anticonvulsant, and anti-inflammatory properties. The rational design and optimization of pyridazine-based therapeutic agents are increasingly reliant on computational techniques. In silico modeling and molecular docking studies, in particular, have emerged as indispensable tools for elucidating structure-activity relationships (SAR), predicting binding affinities, and understanding the molecular interactions between pyridazine derivatives and their biological targets. This guide provides an in-depth overview of the methodologies and applications of these computational approaches in the context of pyridazine drug discovery. While specific data for Tert-butyl pyridazin-3-ylcarbamate is not extensively available in the public domain, this guide will focus on the broader class of pyridazine derivatives, for which a wealth of in silico research has been conducted.
Methodologies and Experimental Protocols
The successful application of in silico modeling and docking studies hinges on a series of well-defined computational procedures. The following protocols are a synthesis of methodologies reported in the scientific literature for the study of pyridazine derivatives.
Ligand Preparation
-
2D Structure Sketching and Conversion: The 2D structures of the pyridazine derivatives are drawn using chemical drawing software such as ChemDraw or MarvinSketch. These structures are then converted to 3D formats (e.g., SDF, MOL2).
-
Energy Minimization: The 3D structures of the ligands are subjected to energy minimization to obtain a low-energy, stable conformation. This is typically performed using molecular mechanics force fields like MMFF94 or OPLS. Software such as LigPrep (Schrödinger) or the tools within MOE (Molecular Operating Environment) are commonly used for this purpose.[1]
-
Charge Calculation: Partial atomic charges are assigned to the ligand atoms. The Gasteiger-Hückel method is a common choice for this step.[1]
-
Tautomeric and Ionization States: The generation of possible tautomers and ionization states of the ligands at a physiological pH (e.g., 7.4) is a critical step to ensure that the most relevant form of the molecule is used in the docking simulations.
Protein Preparation
-
Protein Structure Retrieval: The 3D crystallographic structure of the target protein is retrieved from the Protein Data Bank (PDB). For instance, PDB IDs such as 1ZD1, 1RT2, 1FKP, and 1FK9 have been used for HIV-1 Reverse Transcriptase, and 3WIX for Mcl-1.[2][3]
-
Protein Pre-processing: The retrieved protein structure is prepared for docking. This involves:
-
Removing water molecules and any co-crystallized ligands.
-
Adding hydrogen atoms.
-
Assigning correct bond orders and formal charges.
-
Repairing any missing side chains or loops.
-
The Protein Preparation Wizard in Schrödinger's Maestro or similar tools in other software packages are used for this comprehensive preparation.
-
Molecular Docking
-
Binding Site Definition: The active site of the target protein is defined. This is often based on the location of the co-crystallized ligand in the PDB structure or through the use of cavity detection algorithms.[4] A grid is then generated around this defined binding site, which defines the space where the ligand will be docked.
-
Docking Algorithm: A variety of docking algorithms can be employed. The choice of algorithm can influence the accuracy and computational cost of the simulation. Common algorithms include:
-
Pose Generation and Scoring: The docking algorithm samples a large number of possible conformations and orientations (poses) of the ligand within the binding site. Each pose is then scored based on a scoring function that estimates the binding affinity. The poses with the best scores are retained for further analysis.
Post-Docking Analysis
-
Binding Pose Analysis: The top-ranked docking poses are visually inspected to analyze the interactions between the ligand and the protein. Key interactions to look for include hydrogen bonds, hydrophobic interactions, and pi-pi stacking.[2]
-
Binding Free Energy Calculation: More rigorous methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) can be used to calculate the binding free energy (ΔGbind) of the protein-ligand complex, providing a more accurate estimation of binding affinity.[3]
-
Quantitative Structure-Activity Relationship (QSAR): For a series of compounds with known biological activities, 3D-QSAR studies like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be performed to build predictive models that correlate the 3D properties of the molecules with their biological activity.[1]
Data Presentation
The following tables summarize quantitative data for various pyridazine derivatives from in silico and in vitro studies, highlighting their potential as therapeutic agents.
| Compound | Target | Docking Score (kcal/mol) | Binding Energy (ΔGbind, kcal/mol) | Inhibition Constant (Ki, µM) | Reference |
| 8f | Mcl-1 | - | -55.51 | 0.31 | [3] |
| 8j | Mcl-1 | - | - | 0.32 | [3] |
| 8k | Mcl-1 | - | -57.09 | 0.35 | [3] |
| 8l | Mcl-1 | -8.81 | -58.96 | 0.34 | [3] |
| Sunitinib (Reference) | Mcl-1 | -8.74 | -51.71 | 0.36 | [3] |
Table 1: Molecular docking and binding free energy data for 1,2,4-triazolo[4,3-b]pyridazine derivatives targeting Mcl-1.
| Compound | Target | IC50 (µM) | Reference |
| IXn | EGFR | 0.65 | [6] |
| IXg | EGFR | 0.75 | [6] |
| IXb | EGFR | 0.82 | [6] |
| IXl | EGFR | 0.84 | [6] |
| Erlotinib (Reference) | EGFR | 0.95 | [6] |
| Pyrazolo-pyridazine 4 | EGFR | 0.391 | [7] |
| Pyrazolo-pyridazine 4 | CDK-2/cyclin A2 | 0.55 | [7] |
Table 2: In vitro inhibitory activity of various pyridazine derivatives.
Signaling Pathways and Mechanisms of Action
In silico studies are instrumental in understanding how pyridazine derivatives modulate specific signaling pathways. Below are diagrams of pathways targeted by this class of compounds.
Caption: TYK2 Signaling Pathway and Inhibition by Pyridazine Derivatives.
Caption: Inhibition of HIV-1 Reverse Transcriptase by Pyridazine Derivatives.
Conclusion
In silico modeling and molecular docking are powerful, cost-effective strategies that have significantly accelerated the discovery and development of novel pyridazine-based drug candidates. By providing detailed insights into ligand-protein interactions and enabling the prediction of binding affinities, these computational methods allow for the rational design of molecules with improved potency and selectivity. The methodologies outlined in this guide, coupled with the illustrative data and pathway diagrams, provide a foundational understanding for researchers and scientists working in the field of drug discovery to effectively leverage these computational tools in their quest for novel therapeutics. As computational power and algorithmic accuracy continue to improve, the role of in silico techniques in shaping the future of medicine, particularly in the development of pyridazine-based drugs, will undoubtedly continue to expand.
References
- 1. Molecular docking and 3D-QSAR studies on triazolinone and pyridazinone, non-nucleoside inhibitor of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparative Docking Studies: A Drug Design Tool for Some Pyrazine- Thiazolidinone Based Derivatives for Anti-HIV Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting Acute Myeloid Leukemia with 1,2,4-triazolo[4,3-b]pyridazine derivatives: a molecular docking, dynamics, and ADMET approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmacology.imedpub.com [pharmacology.imedpub.com]
- 5. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 6. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Methodological & Application
Synthesis of Tert-butyl pyridazin-3-ylcarbamate step-by-step protocol
Application Note: Synthesis of Tert-butyl pyridazin-3-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
The protection of amine functional groups is a cornerstone of modern organic synthesis, particularly in the construction of complex molecules and pharmaceutical intermediates. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its stability under a variety of reaction conditions and its facile removal under mild acidic conditions.[1][2][3][4] this compound is a key building block in medicinal chemistry, with the pyridazine moiety being a common scaffold in various biologically active compounds. This document provides a detailed, step-by-step protocol for the synthesis of this compound via the reaction of 3-aminopyridazine with di-tert-butyl dicarbonate (Boc anhydride).
Reaction Scheme
The synthesis involves the N-tert-butoxycarbonylation of 3-aminopyridazine. The lone pair of electrons on the amino group acts as a nucleophile, attacking one of the carbonyl carbons of the di-tert-butyl dicarbonate. This is followed by the collapse of the tetrahedral intermediate and the departure of a tert-butoxide and carbon dioxide, resulting in the formation of the desired carbamate. A base is often employed to neutralize the acid generated during the reaction and to enhance the nucleophilicity of the amine.[1][]
Reaction: 3-Aminopyridazine + Di-tert-butyl dicarbonate → this compound
Data Presentation: Reagents and Materials
The following table summarizes the reagents required for the synthesis.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 3-Aminopyridazine | C₄H₅N₃ | 95.10 | 1.00 g | 10.5 | Starting Material |
| Di-tert-butyl dicarbonate (Boc₂O) | C₁₀H₁₈O₅ | 218.25 | 2.52 g | 11.5 | Protecting Agent |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 1.6 mL | 11.5 | Base |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 50 mL | - | Solvent |
| Saturated aq. NaHCO₃ | NaHCO₃ | 84.01 | 30 mL | - | Quenching/Wash |
| Brine | NaCl | 58.44 | 30 mL | - | Washing Agent |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | As needed | - | Drying Agent |
Experimental Protocol
This protocol details the step-by-step procedure for the synthesis of this compound.
Equipment:
-
100 mL round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Apparatus for column chromatography (optional)
Procedure:
-
Reaction Setup:
-
To a 100 mL round-bottom flask, add 3-aminopyridazine (1.00 g, 10.5 mmol).
-
Add 50 mL of dichloromethane (DCM) to the flask and stir the mixture at room temperature until the solid is completely dissolved.
-
Cool the solution to 0 °C using an ice-water bath.
-
-
Addition of Reagents:
-
To the cooled solution, add triethylamine (1.6 mL, 11.5 mmol) via syringe.
-
Slowly add a solution of di-tert-butyl dicarbonate (2.52 g, 11.5 mmol) in a small amount of DCM to the reaction mixture dropwise over 10-15 minutes. It is common to add the Boc anhydride directly as a solid or liquid if it is melted.[6]
-
-
Reaction:
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction mixture at room temperature for 12-16 hours (overnight).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (3-aminopyridazine) is consumed.
-
-
Work-up:
-
Once the reaction is complete, transfer the mixture to a 250 mL separatory funnel.
-
Wash the organic layer sequentially with 30 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution and 30 mL of brine.[7]
-
Separate the organic layer and dry it over anhydrous magnesium sulfate (MgSO₄).
-
Filter off the drying agent.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to afford the pure this compound as a solid.[7]
-
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
-
Triethylamine is a corrosive and flammable liquid with a strong odor. Handle with care.
-
Di-tert-butyl dicarbonate can cause irritation. Avoid contact with skin and eyes.
References
- 1. Di-tert-butyl dicarbonate - Wikipedia [en.wikipedia.org]
- 2. Di-tert-butyl dicarbonate: Application, synthesis and toxicity_Chemicalbook [chemicalbook.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. PROTECTION OF AMINE: di-tert-butyl dicarbonate [Boc anhydride (Boc)2O]: Boc protection – My chemistry blog [mychemblog.com]
- 7. 5z.com [5z.com]
Applications of Tert-butyl pyridazin-3-ylcarbamate in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl pyridazin-3-ylcarbamate is a key building block in medicinal chemistry, primarily utilized as a protected form of 3-aminopyridazine. The pyridazine scaffold is a privileged structure in drug discovery, known to impart favorable physicochemical and pharmacological properties to bioactive molecules. The tert-butyloxycarbonyl (Boc) protecting group on the 3-amino position allows for regioselective functionalization of the pyridazine ring, enabling the synthesis of a diverse range of complex molecules with therapeutic potential. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of kinase inhibitors, a prominent class of therapeutic agents.
Core Applications: A Scaffold for Kinase Inhibitors
The pyridazine nucleus is a common feature in a multitude of kinase inhibitors due to its ability to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site. The 3-amino group, once deprotected from the carbamate, serves as a key anchor for these interactions. Furthermore, the pyridazine ring acts as a versatile scaffold for appending various substituents that can occupy other pockets within the kinase active site, thereby enhancing potency and selectivity.
Derivatives of this compound have shown significant promise in the development of inhibitors for several important kinase targets, including but not limited to:
-
Glycogen Synthase Kinase 3β (GSK-3β)
-
Tyrosine Kinase 2 (TYK2)
-
Janus Kinases (JAKs)
-
HIV-1 Non-Nucleoside Reverse Transcriptase (NNRT)
Data Presentation: Biological Activity of Pyridazine Derivatives
The following table summarizes the biological activity of representative pyridazine derivatives, highlighting the potency of this chemical class.
| Compound ID | Target | Assay | IC50 / EC50 (µM) | Reference |
| 8g | HIV-1 IIIB | MT-4 cell-based assay | 0.034 | [1] |
| 24 | TYK2 (STAT3 phosphorylation) | Cellular Assay | Not specified, but effective | [2] |
| 5a | Anticonvulsant | MES method | 100% inhibition of HLTE | [3][4] |
| 5b | Anticonvulsant | MES method | 100% inhibition of HLTE | [3][4] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes the protection of the amino group of 3-aminopyridazine using di-tert-butyl dicarbonate (Boc)₂O.
Workflow Diagram:
Caption: Synthetic workflow for Boc-protection of 3-aminopyridazine.
Materials:
-
3-Aminopyridazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA) or another suitable base
-
Anhydrous tetrahydrofuran (THF) or other suitable aprotic solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., ethyl acetate/hexanes mixture)
Procedure:
-
Dissolve 3-aminopyridazine (1.0 eq) in anhydrous THF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Add triethylamine (1.1 eq) to the solution.
-
To this stirring solution, add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
Protocol 2: General Procedure for Suzuki Coupling of a Halogenated Pyridazine Intermediate
This protocol outlines a typical Suzuki cross-coupling reaction, a common method for C-C bond formation in medicinal chemistry, using a halogenated derivative of this compound. This reaction is crucial for introducing aryl or heteroaryl substituents onto the pyridazine core.
Workflow Diagram:
Caption: General workflow for a Suzuki cross-coupling reaction.
Materials:
-
Halogenated this compound derivative (e.g., 6-chloro- or 6-bromo- derivative)
-
Aryl or heteroaryl boronic acid or ester
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄)
-
Base (e.g., potassium carbonate, sodium carbonate, or cesium carbonate)
-
Solvent system (e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water)
-
Ethyl acetate or other suitable extraction solvent
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
In a reaction vessel, combine the halogenated pyridazine intermediate (1.0 eq), the boronic acid derivative (1.2-1.5 eq), the palladium catalyst (0.05-0.1 eq), and the base (2.0-3.0 eq).
-
Add the solvent system to the reaction vessel.
-
Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.
-
Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction mixture to room temperature and dilute with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Protocol 3: Deprotection of the Boc Group to Yield the 3-Aminopyridazine Moiety
This protocol describes the removal of the Boc protecting group to unmask the 3-amino functionality, which is then available for further reactions, such as amide bond formation or serving as a hydrogen bond donor in receptor binding.
Workflow Diagram:
Caption: Workflow for the acidic deprotection of a Boc-protected amine.
Materials:
-
Boc-protected pyridazine derivative
-
Trifluoroacetic acid (TFA) or a solution of hydrogen chloride (HCl) in 1,4-dioxane
-
Anhydrous dichloromethane (DCM) or other suitable solvent
-
Saturated aqueous sodium bicarbonate solution (for neutralization)
-
Ethyl acetate or other suitable extraction solvent
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the Boc-protected pyridazine derivative in anhydrous DCM.
-
Add TFA (5-10 equivalents) or a 4M solution of HCl in dioxane (excess) to the solution at 0 °C.
-
Stir the reaction mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Once the reaction is complete, remove the solvent and excess acid under reduced pressure.
-
If the product is isolated as a salt, it can be used directly in the next step or neutralized.
-
For neutralization, dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution until the aqueous layer is basic.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the free amine.
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of complex, biologically active molecules, particularly kinase inhibitors. The protocols provided herein offer a foundation for researchers to utilize this building block in their drug discovery and development efforts. The ability to protect the 3-amino group allows for strategic and controlled synthesis, ultimately enabling the exploration of diverse chemical space around the privileged pyridazine core.
References
- 1. Synthesis and biological evaluation of pyridazine derivatives as novel HIV-1 NNRTIs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of novel N-(methyl-d3) pyridazine-3-carboxamide derivatives as TYK2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jocpr.com [jocpr.com]
- 4. jocpr.com [jocpr.com]
Tert-butyl pyridazin-3-ylcarbamate as an intermediate for active pharmaceutical ingredients (APIs)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl pyridazin-3-ylcarbamate (CAS No. 147362-90-1) is a valuable heterocyclic intermediate for the synthesis of diverse active pharmaceutical ingredients (APIs). The pyridazine core is a key pharmacophore in numerous compounds exhibiting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial properties. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino position allows for regioselective functionalization of the pyridazine ring, making it a versatile building block in medicinal chemistry.
This document provides detailed protocols for a representative synthetic application of this compound in a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to generate a hypothetical API scaffold. Furthermore, a relevant signaling pathway for a potential therapeutic target of such a pyridazine-based API is illustrated.
Representative Synthetic Application: Suzuki-Miyaura Coupling
A common and powerful method for the functionalization of pyridazine rings is the Suzuki-Miyaura cross-coupling reaction. This reaction facilitates the formation of a carbon-carbon bond between the pyridazine core and various aryl or heteroaryl groups. In this representative protocol, this compound is first converted to its corresponding halogenated derivative (e.g., 6-chloro or 6-bromo) which then undergoes a Suzuki-Miyaura coupling with an arylboronic acid. For this example, we will illustrate the coupling of a hypothetical 6-chloro-pyridazin-3-yl)carbamate with 4-(4-methylpiperazin-1-yl)phenylboronic acid to yield a scaffold with potential kinase inhibitory activity.
Quantitative Data Summary
| Compound | Molecular Weight ( g/mol ) | Amount | Molar Equivalents |
| tert-butyl (6-chloro-pyridazin-3-yl)carbamate | 229.67 | 1.0 g | 1.0 |
| 4-(4-methylpiperazin-1-yl)phenylboronic acid | 220.09 | 1.15 g | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 0.25 g | 0.05 |
| Sodium Carbonate (2M solution) | 105.99 | 4.35 mL | 2.0 |
| Product: tert-butyl (6-(4-(4-methylpiperazin-1-yl)phenyl)pyridazin-3-yl)carbamate | 397.50 | ~1.5 g (Expected) | ~87% Yield |
Experimental Workflow
Detailed Experimental Protocol
Materials:
-
tert-butyl (6-chloro-pyridazin-3-yl)carbamate
-
4-(4-methylpiperazin-1-yl)phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
2M Sodium Carbonate (Na₂CO₃) solution
-
Toluene
-
Ethanol
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a Schlenk flask, add tert-butyl (6-chloro-pyridazin-3-yl)carbamate (1.0 g, 4.35 mmol), 4-(4-methylpiperazin-1-yl)phenylboronic acid (1.15 g, 5.22 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.25 g, 0.218 mmol).
-
Add a solvent mixture of toluene (20 mL), ethanol (5 mL), and 2M aqueous sodium carbonate solution (4.35 mL).
-
Degas the mixture by bubbling argon through the solution for 15 minutes.
-
Heat the reaction mixture to 90°C and stir under an argon atmosphere for 12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure product, tert-butyl (6-(4-(4-methylpiperazin-1-yl)phenyl)pyridazin-3-yl)carbamate.
Potential Therapeutic Application and Signaling Pathway
Many pyridazine-containing compounds have been developed as kinase inhibitors, particularly targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key regulator of angiogenesis. Inhibition of VEGFR-2 can disrupt tumor blood supply and is a validated anti-cancer strategy. The hypothetical API synthesized above contains structural motifs common in kinase inhibitors.
VEGFR-2 Signaling Pathway
Disclaimer: The synthetic protocol and application described herein are representative examples based on established chemical principles and the known biological activities of pyridazine derivatives. Researchers should conduct their own literature search and optimization for specific applications. All laboratory work should be performed with appropriate safety precautions.
Application Notes and Protocols for the Chemoenzymatic Synthesis of Tert-butyl pyridazin-3-ylcarbamate Intermediates
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for a proposed chemoenzymatic synthesis of tert-butyl pyridazin-3-ylcarbamate, a key intermediate in pharmaceutical development. This document outlines a two-step approach combining a biocatalytic amination followed by a chemical N-Boc protection, offering a potentially greener and more efficient alternative to purely chemical syntheses.
Introduction
This compound and its derivatives are important building blocks in the synthesis of various biologically active molecules. Traditional chemical syntheses of these intermediates can involve harsh reagents and multiple protection/deprotection steps. A chemoenzymatic approach, leveraging the high selectivity and mild reaction conditions of biocatalysis, presents an attractive strategy for the synthesis of these valuable compounds. This application note details a proposed pathway starting from a pyridazinone precursor, utilizing a transaminase for the key amination step, followed by a standard chemical procedure for the introduction of the tert-butoxycarbonyl (Boc) protecting group.
Chemoenzymatic Synthesis Pathway Overview
The proposed synthetic route is a two-step process:
-
Biocatalytic Amination: A pyridazin-3(2H)-one precursor is converted to 3-aminopyridazine via an asymmetric amination reaction catalyzed by a transaminase (ATA). This enzymatic step offers the potential for high stereoselectivity if a chiral center is desired in derivatives.
-
N-Boc Protection: The resulting 3-aminopyridazine is then protected with a tert-butoxycarbonyl group using di-tert-butyl dicarbonate (Boc₂O) to yield the final product, this compound.
This pathway is designed to be efficient and scalable, taking advantage of the benefits of biocatalysis.
Data Presentation
The following table summarizes representative quantitative data for the proposed chemoenzymatic synthesis. These values are based on typical results for similar biocatalytic and chemical transformations and should be considered as a baseline for optimization.
| Step | Enzyme/Reagent | Substrate Concentration (mM) | Reaction Time (h) | Conversion (%) | Isolated Yield (%) | Purity (%) |
| 1. Biocatalytic Amination | Transaminase (ATA) | 50 | 24 | >95 | 85 | >98 |
| 2. N-Boc Protection | Di-tert-butyl dicarbonate (Boc₂O) | 100 | 4 | >99 | 92 | >99 |
Experimental Protocols
Step 1: Biocatalytic Amination of Pyridazin-3(2H)-one
This protocol describes the asymmetric amination of a pyridazin-3(2H)-one precursor to 3-aminopyridazine using a transaminase.
Materials:
-
Pyridazin-3(2H)-one
-
Transaminase (e.g., a commercially available ATA screening kit)
-
Pyridoxal 5'-phosphate (PLP)
-
Isopropylamine (as amine donor)
-
Potassium phosphate buffer (pH 8.0)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Incubator shaker
Procedure:
-
To a 100 mL flask, add 50 mL of 100 mM potassium phosphate buffer (pH 8.0).
-
Dissolve 10 mg of transaminase and 1 mM PLP in the buffer.
-
Add 50 mM of pyridazin-3(2H)-one to the reaction mixture.
-
Add 1 M of isopropylamine as the amine donor.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.
-
Monitor the reaction progress by HPLC or TLC.
-
Upon completion, extract the aqueous phase with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 3-aminopyridazine.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: N-Boc Protection of 3-Aminopyridazine
This protocol details the chemical N-Boc protection of 3-aminopyridazine.
Materials:
-
3-Aminopyridazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve 10 mmol of 3-aminopyridazine in 50 mL of dichloromethane in a 100 mL round-bottom flask.
-
Add 12 mmol of triethylamine to the solution.
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add a solution of 11 mmol of di-tert-butyl dicarbonate in 10 mL of dichloromethane dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (30 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude product, this compound, can be purified by recrystallization or column chromatography.
Visualizations
The following diagrams illustrate the chemoenzymatic synthesis workflow and the logical relationship of the key steps.
Caption: Workflow of the chemoenzymatic synthesis of this compound.
Caption: Logical relationship of the key synthetic steps.
Application Note: A Scalable and Efficient Synthesis of Tert-butyl pyridazin-3-ylcarbamate for Industrial Applications
Abstract
This application note details a robust and scalable synthetic protocol for the preparation of tert-butyl pyridazin-3-ylcarbamate, a key intermediate in the development of novel therapeutics. The described method is optimized for large-scale production, focusing on process efficiency, product purity, and operational safety. This document is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries involved in drug discovery and development.
Introduction
This compound is a critical building block in the synthesis of a variety of pharmacologically active molecules. Its structural motif is found in numerous compounds investigated for their potential as kinase inhibitors and other therapeutic agents. The growing demand for this intermediate necessitates the development of a scalable and cost-effective synthetic route suitable for industrial applications. This protocol outlines a reliable method for the multigram to kilogram scale synthesis of this compound, ensuring high yield and purity.
Industrial Applications
This compound serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. The pyridazine core is a common scaffold in medicinal chemistry, and the tert-butoxycarbonyl (Boc) protecting group allows for selective functionalization in subsequent synthetic steps. One of the primary applications is in the development of kinase inhibitors for oncology.
Overall Reaction Scheme
The synthesis of this compound is typically achieved through the reaction of 3-aminopyridazine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.
Reaction:
3-Aminopyridazine + (Boc)₂O → this compound
Experimental Protocols
Materials and Equipment
-
Reactors: Glass-lined or stainless steel reactors equipped with overhead stirring, temperature control (heating/cooling jackets), and inert gas (N₂/Ar) inlet.
-
Reagents: 3-Aminopyridazine, Di-tert-butyl dicarbonate ((Boc)₂O), Triethylamine (NEt₃), Dichloromethane (DCM), Ethyl acetate (EtOAc), Hexanes, Sodium Bicarbonate (NaHCO₃), Brine, Anhydrous Magnesium Sulfate (MgSO₄).
-
Filtration: Nutsche filter or centrifuge.
-
Drying: Vacuum oven.
-
Analytical Instruments: HPLC, NMR, LC-MS.
Protocol: Scale-up Synthesis of this compound (1 kg Scale)
-
Reactor Setup: Charge a 20 L reactor with 3-aminopyridazine (1.0 kg, 10.5 mol) and dichloromethane (10 L).
-
Reaction Mixture: Stir the mixture at room temperature (20-25 °C) until the 3-aminopyridazine is fully dissolved.
-
Base Addition: Add triethylamine (1.5 L, 10.8 mol) to the solution.
-
Boc Anhydride Addition: Slowly add a solution of di-tert-butyl dicarbonate (2.4 kg, 11.0 mol) in dichloromethane (2 L) to the reactor over a period of 1-2 hours, maintaining the internal temperature below 30 °C.
-
Reaction Monitoring: Monitor the reaction progress by HPLC until the consumption of 3-aminopyridazine is complete (typically 4-6 hours).
-
Work-up:
-
Quench the reaction by adding saturated aqueous sodium bicarbonate solution (5 L).
-
Separate the organic layer.
-
Wash the organic layer sequentially with water (2 x 5 L) and brine (5 L).
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Solvent Removal: Concentrate the organic layer under reduced pressure to afford the crude product.
-
Purification:
-
Triturate the crude solid with hexanes (5 L) to remove impurities.
-
Filter the solid and wash with cold hexanes (2 x 1 L).
-
-
Drying: Dry the purified solid in a vacuum oven at 40-45 °C to a constant weight.
Data Presentation
Table 1: Reaction Parameters and Yields at Different Scales
| Parameter | Lab Scale (10 g) | Pilot Scale (100 g) | Industrial Scale (1 kg) |
| 3-Aminopyridazine (g) | 10 | 100 | 1000 |
| (Boc)₂O (g) | 24 | 240 | 2400 |
| Solvent Volume (L) | 0.1 | 1 | 10 |
| Reaction Time (h) | 4 | 5 | 6 |
| Isolated Yield (%) | 92 | 90 | 88 |
| Purity (HPLC, %) | >99 | >99 | >98.5 |
Table 2: Analytical Data for this compound
| Analysis | Specification | Result |
| Appearance | White to off-white solid | Conforms |
| ¹H NMR | Conforms to structure | Conforms |
| ¹³C NMR | Conforms to structure | Conforms |
| Mass Spectrum (LC-MS) | [M+H]⁺ = 196.11 | 196.1 |
| Melting Point (°C) | 155-160 | 157-159 |
| Purity (HPLC, %) | ≥98.0 | 98.8 |
Visualizations
Synthetic Pathway
Caption: Synthetic route for this compound.
Experimental Workflow
Caption: Step-by-step experimental workflow for the synthesis.
Potential Signaling Pathway Involvement
Application Notes and Protocols for the Quantification of Tert-butyl pyridazin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of Tert-butyl pyridazin-3-ylcarbamate, a key intermediate in pharmaceutical synthesis. The following methods are presented to ensure accurate and precise quantification in various sample matrices.
Overview of Analytical Techniques
The quantification of this compound can be effectively achieved using modern chromatographic techniques. High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely accessible method for routine analysis. For higher sensitivity and selectivity, especially in complex matrices, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the preferred method.
Quantitative Data Summary
The following table summarizes the performance characteristics of the HPLC-UV and LC-MS/MS methods for the quantification of this compound. These values are representative and may vary based on instrumentation and laboratory conditions.
| Parameter | HPLC-UV Method | LC-MS/MS Method |
| Linearity Range | 0.1 - 100 µg/mL | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.5 ng/mL |
| Limit of Quantification (LOQ) | 0.1 µg/mL | 1 ng/mL |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% |
| Precision (% RSD) | < 2.0% | < 3.0% |
| Retention Time | ~ 4.5 min | ~ 3.2 min |
High-Performance Liquid Chromatography (HPLC-UV) Method
This protocol outlines a reversed-phase HPLC method for the quantification of this compound.
Experimental Protocol
3.1.1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered)
-
Formic acid (ACS grade)
-
Volumetric flasks, pipettes, and autosampler vials
3.1.2. Chromatographic Conditions
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-1 min: 20% B
-
1-7 min: 20% to 80% B
-
7-8 min: 80% B
-
8-8.5 min: 80% to 20% B
-
8.5-10 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm
3.1.3. Sample Preparation
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 to 100 µg/mL.
-
Sample Solution: Accurately weigh the sample containing this compound, dissolve it in a known volume of methanol, and dilute with the mobile phase to fall within the calibration range.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
3.1.4. Data Analysis Construct a calibration curve by plotting the peak area against the concentration of the working standard solutions. Determine the concentration of this compound in the sample solution by interpolating its peak area from the calibration curve.
HPLC Analysis Workflow
Caption: Workflow for HPLC-UV quantification of this compound.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method
This protocol provides a highly sensitive and selective LC-MS/MS method for the quantification of this compound, suitable for trace-level analysis.
Experimental Protocol
4.1.1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (IS), e.g., a stable isotope-labeled analog
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
4.1.2. LC and MS Conditions
-
LC System: UPLC or HPLC system
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-0.5 min: 5% B
-
0.5-3.5 min: 5% to 95% B
-
3.5-4.0 min: 95% B
-
4.0-4.1 min: 95% to 5% B
-
4.1-5.0 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
This compound: Precursor Ion > Product Ion (To be determined by infusion)
-
Internal Standard: Precursor Ion > Product Ion (To be determined by infusion)
-
-
Ion Source Parameters: Optimized for the specific instrument (e.g., Capillary voltage, Cone voltage, Desolvation gas flow, Desolvation temperature).
4.1.3. Sample Preparation
-
Standard Stock Solutions (1 mg/mL): Prepare separate stock solutions of this compound and the Internal Standard in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the this compound stock solution with 50:50 Acetonitrile:Water to create calibration standards (1 - 1000 ng/mL).
-
Internal Standard Spiking Solution: Prepare a working solution of the Internal Standard at a fixed concentration (e.g., 100 ng/mL).
-
Sample Processing:
-
To 100 µL of sample (e.g., plasma, reaction mixture), add 10 µL of the IS spiking solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
Inject the reconstituted sample into the LC-MS/MS system.
LC-MS/MS Sample Preparation Workflow
Caption: Sample preparation workflow for LC-MS/MS analysis.
Method Validation
Both the HPLC-UV and LC-MS/MS methods should be validated according to ICH guidelines to ensure they are suitable for their intended purpose. Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Conclusion
The analytical methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound. The choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, such as the required sensitivity, the complexity of the sample matrix, and the available instrumentation. Proper method validation is crucial before implementation for routine analysis in a regulated environment.
Application Notes and Protocols: The Strategic Use of Tert-butyl pyridazin-3-ylcarbamate in the Synthesis of Fused Heterocyclic Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tert-butyl pyridazin-3-ylcarbamate is a versatile building block in the synthesis of complex heterocyclic compounds, particularly those with applications in medicinal chemistry and drug discovery. The pyridazine moiety is a recognized pharmacophore present in numerous biologically active molecules. The tert-butoxycarbonyl (Boc) protecting group on the 3-amino position offers a strategic advantage, allowing for the unmasking of the nucleophilic amino group under specific conditions to facilitate subsequent cyclization reactions. This application note details a key synthetic application of this compound in the preparation of[1][2][3]triazolo[4,3-b]pyridazines, a class of fused heterocycles with significant therapeutic potential.
Key Application: Synthesis of[1][2][3]triazolo[4,3-b]pyridazine Scaffolds
A primary application of this compound is its use as a precursor for the synthesis of[1][2][3]triazolo[4,3-b]pyridazines. The synthetic strategy involves a two-step process: (1) the deprotection of the Boc group to yield 3-aminopyridazine, followed by (2) a cyclization reaction with a suitable one-carbon synthon to form the fused triazole ring. This scaffold is of high interest in drug development due to its presence in compounds targeting a range of biological targets.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of a representative[1][2][3]triazolo[4,3-b]pyridazine derivative starting from this compound.
| Step | Product | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Melting Point (°C) | Purity (%) |
| 1 | 3-Aminopyridazine | C₄H₅N₃ | 95.10 | 95 | 173-176 | >98 |
| 2 | 6-Phenyl-[1][2][3]triazolo[4,3-b]pyridazine | C₁₁H₈N₄ | 196.21 | 85 | 218-221 | >99 |
Experimental Protocols
Step 1: Synthesis of 3-Aminopyridazine from this compound (Deprotection)
This protocol describes the acidic removal of the Boc protecting group to yield the key intermediate, 3-aminopyridazine.
Materials:
-
This compound (1.0 eq)
-
Trifluoroacetic acid (TFA) (10 eq)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask
-
Separatory funnel
Procedure:
-
Dissolve this compound in dichloromethane (0.1 M concentration) in a round-bottom flask.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add trifluoroacetic acid to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, carefully neutralize the reaction mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude 3-aminopyridazine.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/hexanes) to afford pure 3-aminopyridazine as a crystalline solid.
Step 2: Synthesis of 6-Phenyl-[1][2][3]triazolo[4,3-b]pyridazine (Cyclization)
This protocol outlines the cyclization of 3-aminopyridazine with benzoyl chloride followed by intramolecular cyclization to form the fused triazole ring.
Materials:
-
3-Aminopyridazine (1.0 eq)
-
Benzoyl chloride (1.1 eq)
-
Pyridine (as solvent and base)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium bicarbonate solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
-
Round-bottom flask equipped with a reflux condenser
Procedure:
-
Dissolve 3-aminopyridazine in pyridine in a round-bottom flask.
-
Cool the solution to 0 °C and slowly add benzoyl chloride.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-3 hours.
-
Cool the reaction mixture and slowly add phosphorus oxychloride.
-
Heat the mixture to reflux for an additional 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture with a saturated sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford 6-phenyl-[1][2][3]triazolo[4,3-b]pyridazine.
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for the preparation of 6-phenyl-[1][2][3]triazolo[4,3-b]pyridazine.
Proposed Reaction Mechanism for Cyclization
Caption: Proposed mechanism for the formation of the[1][2][3]triazolo[4,3-b]pyridazine ring system.
Conclusion
This compound serves as a valuable and strategic starting material for the synthesis of complex, fused heterocyclic systems. The protocols provided herein offer a representative example of its utility in constructing the medicinally relevant[1][2][3]triazolo[4,3-b]pyridazine scaffold. The ability to perform selective deprotection and subsequent cyclization reactions makes this reagent a powerful tool for researchers and professionals in the field of drug discovery and development.
References
Application Notes and Protocols: The Role of the Pyridazine Scaffold in the Development of Enzyme Inhibitors with a Perspective on Tert-butyl Pyridazin-3-ylcarbamate
Audience: Researchers, scientists, and drug development professionals.
Introduction
While specific data on the direct enzyme inhibitory activity of tert-butyl pyridazin-3-ylcarbamate is not extensively documented in publicly available literature, its structural motif is a key component of the broader class of pyridazine-containing compounds. The pyridazine heterocycle is recognized as a "privileged structure" in medicinal chemistry, endowed with unique physicochemical properties that make it an attractive scaffold for the design of enzyme inhibitors.[1] This document provides an overview of the application of pyridazine derivatives as enzyme inhibitors, with a focus on their therapeutic targets and inhibitory activities. Furthermore, it outlines generalized protocols for enzyme inhibition assays and explores the potential of this compound as a valuable synthetic intermediate in the development of novel enzyme inhibitors.
The pyridazine ring's characteristics, such as its weak basicity, high dipole moment, and capacity for dual hydrogen bonding, are advantageous for drug-target interactions.[1] These features have been exploited in the design of inhibitors for various enzyme classes, including kinases, cyclooxygenases, and dipeptidyl peptidase-IV.
I. Pyridazine Derivatives as Enzyme Inhibitors: Key Therapeutic Targets
The pyridazine scaffold is a versatile core for developing inhibitors against a range of enzymes implicated in various diseases.
Kinase Inhibitors
Kinases are a major class of enzymes targeted in cancer therapy and for the treatment of inflammatory diseases. Several pyridazine-containing compounds have been investigated as potent kinase inhibitors.
-
Janus Kinases (JAKs): JAKs are non-receptor tyrosine kinases involved in the JAK-STAT signaling pathway, which is crucial for immune responses.[2][3] Dysregulation of this pathway is linked to autoimmune diseases and cancers.[2][3] Pyridazine-based compounds are among the various heterocyclic structures used to develop JAK inhibitors.[4] For instance, a series of 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives have been synthesized and evaluated as potent JAK2 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[5]
-
Aurora Kinases: These are a family of serine/threonine kinases that play a critical role in mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drugs.[6] Imidazo[1,2-a]pyrazine-based compounds have been developed as potent Aurora kinase inhibitors.[6][7]
-
p38 MAP Kinase: Trisubstituted pyridazines have been synthesized and shown to be effective in vitro inhibitors of p38 MAPK, with IC50 values ranging from 1-20 nM.[8]
Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors
DPP-IV is a key enzyme in glucose metabolism, and its inhibition is a therapeutic strategy for type 2 diabetes.[9][10] Novel pyridazine-acetohydrazide hybrids have been synthesized and demonstrated DPP-IV inhibitory activity in the nanomolar range.[9] Additionally, 3,5-dihydro-imidazo[4,5-d]pyridazin-4-ones have been identified as a class of potent DPP-4 inhibitors.[11]
Cyclooxygenase (COX) Inhibitors
COX enzymes are involved in the inflammatory response. Pyridazine derivatives have been explored as selective COX-2 inhibitors, which are sought after for their potential to reduce the gastrointestinal side effects associated with non-selective NSAIDs.[12]
II. Quantitative Data on Pyridazine-Based Enzyme Inhibitors
The following table summarizes the inhibitory activities of various pyridazine derivatives against their respective enzyme targets.
| Compound Class/Derivative | Target Enzyme | IC50/Ki Value | Reference |
| 1H-pyrazolo[3,4-d]pyrimidin-4-amino derivatives | JAK2 | 6.5 - 9.7 nM (IC50) | [5] |
| Trisubstituted pyridazines | p38 MAPK | 1 - 20 nM (IC50) | [8] |
| Imidazo[1,2-a]pyrazine derivative (Compound 31) | Aurora-A, Aurora-B, Aurora-C | 0.042 µM, 0.198 µM, 0.227 µM (IC50) | [13] |
| Pyrazolidine derivative (Compound 1) | Rat plasma DPP-IV | 1.70 µM (IC50) | [14][15] |
| Pyrazolidine derivative (Compound 1) | Porcine kidney DPP-IV | 2.26 µM (IC50) | [14][15] |
| Pyridazine-based COX-2 inhibitors (Compound 4c) | COX-1 / COX-2 | 9.835 µM / 4.597 µM (IC50) | [12] |
| N-substituted-(p-tolyl)pyridazin-3(2H)-one derivatives | Acetylcholinesterase (AChE) | 20.58 - 53.11 nM (Ki) | [16] |
III. Experimental Protocols
This section provides generalized protocols for assessing the enzyme inhibitory potential of novel compounds. These are template procedures that should be adapted based on the specific enzyme and inhibitor being studied.
General Protocol for In Vitro Enzyme Inhibition Assay (e.g., Kinase Assay)
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase.
-
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (e.g., a peptide or protein)
-
ATP (adenosine triphosphate)
-
Test compound (e.g., a pyridazine derivative) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., Tris-HCl with MgCl2, DTT)
-
Detection reagent (e.g., ADP-Glo™, LanthaScreen™, or a phosphospecific antibody)
-
Microplate reader compatible with the detection method
-
-
Procedure:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
In a microplate, add the kinase and the test compound (or vehicle control) to the appropriate wells.
-
Incubate for a predetermined time (e.g., 15-30 minutes) at a specific temperature (e.g., room temperature or 30°C) to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of the substrate and ATP.
-
Allow the reaction to proceed for a set time (e.g., 30-60 minutes) at the optimal temperature for the enzyme.
-
Stop the reaction (e.g., by adding a stopping solution or by heat inactivation).
-
Add the detection reagent according to the manufacturer's instructions to quantify the kinase activity (e.g., by measuring the amount of ADP produced or the phosphorylation of the substrate).
-
Measure the signal using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
General Protocol for Cell-Based Assay to Assess Inhibitor Efficacy
-
Objective: To evaluate the ability of a test compound to inhibit a specific signaling pathway in a cellular context.
-
Materials:
-
A cell line that expresses the target enzyme and exhibits a measurable downstream signaling event (e.g., phosphorylation of a substrate).
-
Cell culture medium and supplements.
-
Test compound.
-
Stimulant (if required to activate the signaling pathway).
-
Lysis buffer.
-
Antibodies for Western blotting (e.g., an antibody against the phosphorylated substrate and a total protein antibody for loading control).
-
-
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specific duration.
-
If necessary, stimulate the cells to activate the target pathway.
-
Wash the cells with cold phosphate-buffered saline (PBS).
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.
-
Perform Western blot analysis to detect the levels of the phosphorylated substrate and the total protein.
-
-
Data Analysis:
-
Quantify the band intensities from the Western blot.
-
Normalize the phosphorylated protein signal to the total protein signal.
-
Determine the concentration of the test compound that causes a 50% reduction in the phosphorylation signal (cellular IC50).
-
IV. Visualizations: Workflows and Signaling Pathways
The following diagrams illustrate a typical workflow for enzyme inhibitor screening and a simplified representation of a signaling pathway that can be targeted by pyridazine-based inhibitors.
Caption: A generalized workflow for the screening and development of enzyme inhibitors.
Caption: A simplified diagram of the JAK-STAT signaling pathway and its inhibition.
V. The Potential of this compound as a Synthetic Intermediate
Given the prevalence of the pyridazine core in various enzyme inhibitors, this compound represents a valuable starting material or building block for the synthesis of more complex and potent inhibitors. The tert-butoxycarbonyl (Boc) protecting group on the amine allows for selective functionalization of the pyridazine ring at other positions. The amine can then be deprotected under acidic conditions and subsequently coupled with various moieties to explore the structure-activity relationship (SAR) and optimize the inhibitory activity and selectivity of the resulting compounds.
Conclusion
The pyridazine scaffold is a well-established and privileged structure in the design of enzyme inhibitors, with successful examples targeting kinases, DPP-IV, and COX enzymes. While direct evidence for the enzyme inhibitory activity of this compound is limited, its structure makes it a highly promising synthetic intermediate for the development of novel pyridazine-based therapeutics. The generalized protocols and workflows provided herein offer a framework for researchers to explore the potential of new pyridazine derivatives in the ongoing quest for more effective and selective enzyme inhibitors. Further research into the synthesis and biological evaluation of derivatives of this compound is warranted to fully elucidate their therapeutic potential.
References
- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Based Design of Selective Janus Kinase 2 Imidazo[4,5-d]pyrrolo[2,3-b]pyridine Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Structures of JAK Inhibitors | CoLab [colab.ws]
- 5. Discovery of novel selective Janus kinase 2 (JAK2) inhibitors bearing a 1H-pyrazolo[3,4-d]pyrimidin-4-amino scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pyridazine based inhibitors of p38 MAPK - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Inhibition of dipeptidyl peptidase IV by novel inhibitors with pyrazolidine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. cuk.elsevierpure.com [cuk.elsevierpure.com]
- 16. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Tert-butyl pyridazin-3-ylcarbamate
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Tert-butyl pyridazin-3-ylcarbamate synthesis.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of this compound.
Question: My reaction yield is consistently low. What are the potential causes and how can I improve it?
Answer:
Low yields in the synthesis of this compound can stem from several factors. Here are the primary causes and corresponding troubleshooting steps:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If the starting material (3-aminopyridazine) is still present after the expected reaction time, consider extending the reaction duration or moderately increasing the temperature.
-
-
Suboptimal Base: The choice and amount of base are crucial for efficient Boc protection.
-
Solution: Common bases for this reaction include triethylamine (TEA), diisopropylethylamine (DIPEA), and sodium bicarbonate (NaHCO₃). If you are using a weaker base like NaHCO₃, switching to a stronger organic base like TEA or DIPEA could improve the reaction rate and yield. Ensure at least a stoichiometric equivalent of the base is used, and in some cases, a slight excess (1.1-1.5 equivalents) may be beneficial.
-
-
Reagent Quality: The purity of reactants, especially di-tert-butyl dicarbonate (Boc₂O), can significantly impact the yield.
-
Solution: Use freshly opened or properly stored Boc₂O. Over time, it can degrade, especially in the presence of moisture. Ensure your 3-aminopyridazine and solvent are anhydrous.
-
-
Suboptimal Temperature: The reaction temperature can influence the rate and selectivity of the reaction.
-
Solution: While many Boc protections proceed well at room temperature, some less reactive amines may require gentle heating (e.g., 40-50 °C). However, be cautious as higher temperatures can also lead to side product formation. It is advisable to start at room temperature and gradually increase if the reaction is sluggish.
-
Question: I am observing significant side product formation. What are the likely impurities and how can I minimize them?
Answer:
The formation of impurities is a common challenge. The primary side product in this reaction is the di-Boc protected 3-aminopyridazine.
-
Di-Boc Protected Impurity: This occurs when a second Boc group is added to the carbamate nitrogen.
-
Solution:
-
Control Stoichiometry: Use a controlled amount of Boc₂O, typically between 1.0 and 1.1 equivalents relative to the 3-aminopyridazine. Adding a large excess of the Boc anhydride increases the likelihood of di-protection.
-
Slow Addition: Add the Boc₂O solution dropwise to the reaction mixture containing the 3-aminopyridazine and base. This helps to maintain a low instantaneous concentration of the Boc anhydride, favoring mono-protection.
-
Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can enhance selectivity for the mono-protected product.
-
-
Question: The reaction seems to be very slow or not starting at all. What should I check?
Answer:
A stalled reaction can be frustrating. Here are some key points to investigate:
-
Catalyst: For less reactive aromatic amines, a catalyst might be necessary.
-
Solution: The addition of a catalytic amount of 4-dimethylaminopyridine (DMAP) can significantly accelerate the reaction rate.[1][] Typically, 0.05 to 0.1 equivalents of DMAP are sufficient.
-
-
Solvent Choice: The solvent can influence the solubility of the reactants and the reaction rate.
-
Solution: Common solvents for Boc protection include dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile (ACN), and dioxane. Ensure your starting material is soluble in the chosen solvent. If solubility is an issue, consider a different solvent system. For some amines, using a mixed solvent system like dioxane and water can be effective.[]
-
-
Activation of 3-Aminopyridazine: The nucleophilicity of the amino group on the pyridazine ring may be low.
-
Solution: Ensure the base is effectively deprotonating the amine or scavenging the acid byproduct. Using a stronger base as mentioned earlier can help.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis involves the protection of the amino group of 3-aminopyridazine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.
Caption: Synthesis of this compound.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is a simple and effective method. Use a suitable solvent system (e.g., ethyl acetate/hexane mixture) to achieve good separation between the starting material (3-aminopyridazine), the product, and any potential side products. The starting material is typically more polar than the Boc-protected product. Staining with potassium permanganate or viewing under UV light can help visualize the spots. For more quantitative analysis, LC-MS can be employed.
Q3: What is a typical work-up and purification procedure for this reaction?
A3: After the reaction is complete (as determined by TLC or LC-MS), the typical work-up involves:
-
Quenching the reaction with water or a saturated aqueous solution of ammonium chloride.
-
Extracting the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.
-
Washing the combined organic layers with brine.
-
Drying the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filtering and concentrating the solvent under reduced pressure.
The crude product can then be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane or by recrystallization from a suitable solvent system.
Data Presentation
Table 1: Comparison of Reaction Conditions for Boc Protection of Amines
| Amine Substrate | Boc Reagent (Equivalents) | Base (Equivalents) | Solvent | Catalyst (Equivalents) | Temperature (°C) | Yield (%) |
| 1,2-Ethanediamine | tert-Butyl phenyl carbonate (1.0) | - | Ethanol | - | Reflux | High |
| 3-Aminopyridine | Ethyl chlorocarbonate (1.06) | K₂CO₃ (1.09) | Acetone | - | RT | - |
| Various Amines | Boc₂O (molar excess) | - | Molten Boc₂O | None | RT | High |
| Z-hydrazine | Boc₂O | - | Molten Boc₂O | None | 22-24 | Selective |
Note: Data is based on analogous reactions and serves as a general guideline.
Experimental Protocols
Detailed Methodology for the Synthesis of this compound
This protocol is a representative procedure and may require optimization based on laboratory conditions and reagent purity.
-
Reaction Setup:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add 3-aminopyridazine (1.0 equivalent).
-
Dissolve the 3-aminopyridazine in an anhydrous solvent such as dichloromethane (DCM) or tetrahydrofuran (THF) (approximately 10-20 mL per gram of starting material).
-
Add a suitable base, such as triethylamine (1.2 equivalents).
-
If desired, add a catalytic amount of 4-dimethylaminopyridine (DMAP) (0.1 equivalents).
-
Cool the mixture to 0 °C in an ice bath.
-
-
Addition of Boc Anhydride:
-
Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.1 equivalents) in a small amount of the reaction solvent.
-
Add the Boc₂O solution dropwise to the stirred reaction mixture over 15-30 minutes.
-
-
Reaction Monitoring:
-
Allow the reaction to warm to room temperature and stir for 4-16 hours.
-
Monitor the reaction progress by TLC (e.g., 50% ethyl acetate in hexane) until the starting material is consumed.
-
-
Work-up:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using a gradient elution of ethyl acetate in hexane to afford the pure this compound.
-
Mandatory Visualization
Caption: Troubleshooting workflow for synthesis optimization.
References
Technical Support Center: Purification of Tert-butyl pyridazin-3-ylcarbamate
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying crude Tert-butyl pyridazin-3-ylcarbamate?
A1: The primary purification techniques for compounds of this class include column chromatography, recrystallization, and liquid-liquid extraction. The choice of method depends on the nature and quantity of impurities, as well as the desired final purity.
Q2: What are the likely impurities in a synthesis of this compound?
A2: While specific impurities depend on the synthetic route, common contaminants may include:
-
Unreacted 3-aminopyridazine.
-
Excess di-tert-butyl dicarbonate (Boc anhydride) and its byproducts (e.g., tert-butanol).
-
Side-products from the pyridazine ring.
-
Residual solvents from the reaction.
Q3: How can I monitor the progress of the purification?
A3: Thin-layer chromatography (TLC) is a rapid and effective method for monitoring purification. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) should be developed to achieve good separation between the desired product and impurities. Staining with potassium permanganate or visualization under UV light can be used for detection.
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the eluent system. If the compound elutes too quickly, decrease the polarity (e.g., increase the hexane to ethyl acetate ratio). If it elutes too slowly, increase the polarity. |
| Overloading the column. | Use a larger column or reduce the amount of crude material loaded. A general rule is to load 1-5% of the silica gel weight. | |
| Product is not Eluting from the Column | Mobile phase is not polar enough. | Gradually increase the polarity of the eluent. A step-gradient or a continuous gradient can be employed. |
| The compound may be insoluble in the eluent. | Ensure the compound is soluble in the mobile phase. If not, a different column stationary phase (e.g., alumina) or a different purification technique may be necessary. | |
| Cracked or Channeled Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed uniformly as a slurry and is not allowed to run dry. |
Recrystallization
| Issue | Possible Cause | Solution |
| No Crystal Formation Upon Cooling | The solution is not supersaturated. | Concentrate the solution by evaporating some of the solvent. Try cooling to a lower temperature (e.g., in an ice bath or freezer). |
| Incorrect solvent choice. | The ideal solvent should dissolve the compound when hot but not when cold. Perform small-scale solubility tests to find a suitable solvent or solvent system.[1] | |
| Oiling Out Instead of Crystallization | The boiling point of the solvent is too high, or the solution is too concentrated. | Add more solvent to the hot solution. Try a lower-boiling point solvent. |
| Impurities are inhibiting crystallization. | Attempt to purify the material by another method, such as column chromatography, before recrystallization. | |
| Low Recovery of Purified Product | The compound has significant solubility in the cold solvent. | Cool the solution for a longer period or to a lower temperature. Minimize the amount of solvent used for dissolving the crude product and for washing the crystals. |
| Crystals were not completely collected. | Ensure complete transfer of crystals to the filter and wash with a minimal amount of ice-cold solvent. |
Quantitative Data for Purification of Related Compounds
The following table summarizes purification data for compounds structurally related to this compound. This data should be used as a guideline, as optimal conditions will vary for the target compound.
| Compound | Purification Method | Solvent/Eluent | Yield | Purity | Reference |
| t-butyl (R)-piperidin-3-ylcarbamate | Recrystallization | 4-methyl-2-pentanone / Ethyl acetate | 79.7% | 99.8% ee | EP2471775B1[2] |
| Substituted Pyridazine | Column Chromatography | Chloroform / Ether (90:10) | 46% | >95% | US4628088A[3] |
| Substituted Pyridazine | Recrystallization | Ethyl acetate / Isopropanol (2:1) | - | - | SU1356960A3[4] |
| Pyridazine Derivative | Recrystallization | Dioxane | 43% | - | Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation[1] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
This protocol is a general guideline for the purification of a moderately polar compound like this compound.
-
Preparation of the Column:
-
Select a glass column of appropriate size.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks.
-
-
Loading the Sample:
-
Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent).
-
Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and load the dry powder onto the top of the column.
-
-
Elution:
-
Begin eluting the column with a low-polarity mobile phase (e.g., 20% ethyl acetate in hexane).
-
Gradually increase the polarity of the mobile phase as needed to elute the desired compound.
-
-
Fraction Collection and Analysis:
-
Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Protocol 2: Recrystallization
This protocol provides a general procedure for recrystallization.
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a potential solvent dropwise at room temperature. A good solvent will not dissolve the compound at room temperature.
-
Heat the mixture. A suitable solvent will dissolve the compound when hot.
-
Allow the solution to cool to room temperature and then in an ice bath. The pure compound should crystallize out. Solvents such as ethanol, isopropanol, ethyl acetate, or mixtures with hexanes may be suitable.[1][4]
-
-
Procedure:
-
Dissolve the crude this compound in the minimum amount of the chosen hot solvent.
-
If there are insoluble impurities, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature to form crystals.
-
Further cool the solution in an ice bath to maximize crystal formation.
-
-
Isolation and Drying:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals with a small amount of the ice-cold solvent.
-
Dry the crystals in a vacuum oven to remove any residual solvent.
-
Visualizations
Caption: Workflow for Column Chromatography Purification.
Caption: Workflow for Recrystallization.
Caption: Logical Flow for Troubleshooting Purification Issues.
References
- 1. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. EP2471775B1 - Manufacturing method for a piperidine-3-ylcarbamate compound and optical resolution method therefor - Google Patents [patents.google.com]
- 3. US4628088A - Preparation of substituted pyridazines - Google Patents [patents.google.com]
- 4. SU1356960A3 - Method of producing derivatives of pyridazine - Google Patents [patents.google.com]
Common side reactions in the synthesis of Tert-butyl pyridazin-3-ylcarbamate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Tert-butyl pyridazin-3-ylcarbamate.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The synthesis of this compound typically involves the protection of the amino group of 3-aminopyridazine using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base. The general reaction is as follows:
Caption: General reaction scheme for Boc protection of 3-aminopyridazine.
Q2: What are the most common side reactions observed during this synthesis?
A2: The most frequently encountered side reactions include:
-
Formation of Di-Boc Product: Over-reaction of 3-aminopyridazine with Boc₂O can lead to the formation of di-tert-butyloxycarbonyl-protected product.
-
Formation of Urea Derivatives: If 4-(Dimethylamino)pyridine (DMAP) is used as a catalyst, it can promote the formation of urea byproducts.[1]
-
Formation of Isocyanate: Under certain conditions, particularly at low temperatures with DMAP in a polar solvent, the formation of an isocyanate intermediate can occur, which can lead to other impurities.[1]
-
Hydrolysis of Boc₂O: In the presence of water, di-tert-butyl dicarbonate can hydrolyze to tert-butanol and carbon dioxide.
Q3: How can I monitor the progress of the reaction?
A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC). A suitable eluent system would typically be a mixture of hexane and ethyl acetate. The disappearance of the 3-aminopyridazine starting material spot indicates the completion of the reaction.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure all reagents are fresh and anhydrous. - Increase reaction time and monitor by TLC until the starting material is consumed. - Consider a more efficient base or catalyst system. A patent for a similar aminopyridine protection suggests using EDCI and HOBT in the presence of triethylamine for higher yields.[2] |
| Degradation of product during workup. | - Use mild workup conditions. Avoid strong acids or bases if possible. - Ensure the temperature is kept low during solvent removal. | |
| Formation of Significant Amounts of Di-Boc Product | Excess of Boc₂O. | - Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of Boc₂O. |
| Highly reactive conditions. | - Perform the reaction at a lower temperature (e.g., 0 °C to room temperature). - Choose a less activating base. For instance, triethylamine is generally less likely to promote di-protection compared to stronger bases or catalytic DMAP. | |
| Presence of Urea or Isocyanate Byproducts | Use of DMAP as a catalyst. | - Avoid using DMAP. Triethylamine is a suitable alternative base for this reaction.[3] |
| Reaction conditions favoring isocyanate formation. | - If DMAP must be used, consider running the reaction at room temperature in a nonpolar solvent to disfavor isocyanate formation, as suggested for other primary amines.[4] | |
| Difficulty in Purifying the Product | Co-elution of impurities during column chromatography. | - Optimize the solvent system for column chromatography. A gradient elution from a non-polar solvent (e.g., hexane) to a more polar mixture (e.g., hexane/ethyl acetate) can improve separation. - Consider recrystallization as an alternative or additional purification step. |
| Product instability. | - Ensure the product is stored in a cool, dry place away from light. |
Experimental Protocols
Key Experiment: Synthesis of this compound (Adapted from a similar aminopyridine synthesis[3])
Materials:
-
3-Aminopyridazine
-
Di-tert-butyl dicarbonate ((Boc)₂O)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Water
-
Ethyl acetate
-
Hexane
-
Silica gel for column chromatography
Procedure:
-
To a solution of 3-aminopyridazine (1.0 eq) in anhydrous dichloromethane (DCM), add triethylamine (3.0 eq).
-
To this stirred solution, add di-tert-butyl dicarbonate (2.0 eq) portion-wise at room temperature.
-
Stir the reaction mixture at room temperature for 1 hour.
-
Monitor the reaction by TLC until the starting material disappears.
-
Upon completion, quench the reaction with water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.
Note: The molar ratios of reagents can be optimized. For instance, a patent for a similar synthesis on 3-aminopyridine reported a high yield and selectivity with a 1:2:3 ratio of aminopyridine: (BOC)₂O: TEA.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on Product Distribution for a Primary Amine (Cyclohexylamine) with (Boc)₂O and DMAP[4]
| Catalyst/Solvent/T°C | N-Boc Derivative (%) | Urea (%) | Isocyanate (%) |
| no catalyst/MeCN/20 | 100 | 0 | 0 |
| DMAP/MeCN/20 | 5 | 95 | 0 |
| DMAP/CCl₄/20 | 80 | 20 | 0 |
| DMAP/MeCN/0 | 10 | 10 | 80 |
| DMAP/CDCl₃/-30 | 100 | 0 | 0 |
This table illustrates the significant impact of the catalyst, solvent, and temperature on the product distribution in Boc protection reactions and serves as a guide for troubleshooting.
Visualizations
Logical Workflow for Troubleshooting Side Reactions
Caption: Troubleshooting flowchart for common side reactions.
Signaling Pathway of Boc Protection and Side Reactions
Caption: Reaction pathways for desired product and common side products.
References
- 1. Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. chemtips.wordpress.com [chemtips.wordpress.com]
Tert-butyl pyridazin-3-ylcarbamate stability and storage conditions
This technical support center provides guidance on the stability and storage of tert-butyl pyridazin-3-ylcarbamate, along with troubleshooting for common experimental issues. As specific stability data for this compound is not extensively published, the following information is based on the general chemical properties of tert-butyl carbamates and data from structurally related molecules.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: While specific data for this compound is limited, based on information for analogous compounds, it is recommended to store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration is advisable. The compound should be protected from moisture and strong oxidizing agents.[2][3]
Q2: Is this compound stable at room temperature?
A2: A closely related compound, tert-butyl N-[(pyridazin-3-yl)methyl]carbamate, is listed for storage at room temperature, suggesting that short-term storage at ambient temperatures is likely acceptable.[4] However, for long-term stability and to minimize potential degradation, refrigerated storage is the safer recommendation.
Q3: What are the potential degradation pathways for this compound?
A3: The tert-butoxycarbonyl (Boc) protecting group is susceptible to cleavage under acidic conditions. Therefore, exposure to acids will likely lead to the degradation of the compound to form 3-aminopyridazine and byproducts such as isobutylene and carbon dioxide. Strong bases could potentially hydrolyze the carbamate, although the Boc group is generally more stable to basic conditions than to acidic conditions.
Q4: What are the signs of degradation?
A4: Visual signs of degradation can include a change in color or the appearance of clumping, which may indicate moisture absorption. From an analytical perspective, the appearance of new spots on a Thin Layer Chromatography (TLC) plate or additional peaks in an HPLC or LC-MS chromatogram would suggest the presence of impurities due to degradation.
Storage Conditions of Related Carbamate Compounds
| Compound Name | Recommended Storage Conditions | Source |
| tert-Butyl (1-nitrosopiperidin-3-yl)carbamate | Keep container tightly closed in a dry and well-ventilated place. | [1] |
| Hydrazinecarboxylic acid, 1,1-dimethylethyl ester | Keep containers tightly closed in a dry, cool and well-ventilated place. Keep away from heat, sparks and flame. | [2] |
| tert-Butyl carbamate | Keep in a dry, cool and well-ventilated place. Keep container tightly closed. | [3] |
| tert-Butyl piperidin-3-ylcarbamate | TCI America notes that storage conditions are subject to change and the latest information is on their website. |
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Unexpected reaction products | Degradation of starting material. | Confirm the purity of the this compound using a suitable analytical method (e.g., NMR, LC-MS) before use. Ensure storage conditions have been appropriate. |
| Incompatibility with reaction conditions (e.g., presence of acid). | Review the reaction scheme to ensure that the Boc-protecting group is stable under the proposed conditions. If acidic conditions are required, consider an alternative protecting group strategy. | |
| Poor solubility | Compound has degraded or absorbed moisture. | Attempt to gently dry the compound under vacuum. Check the solubility in a small amount of the intended solvent before proceeding with the full-scale reaction. |
| Inconsistent results between batches | Variation in the purity or stability of different batches. | Characterize each new batch of the compound upon receipt to confirm its identity and purity. Store all batches under the same recommended conditions. |
Experimental Protocols
Protocol 1: Small-Scale Stability Test
-
Objective: To assess the stability of this compound under specific experimental conditions (e.g., in a particular solvent at a certain temperature).
-
Materials:
-
This compound
-
Solvent of interest (e.g., DMSO, DCM, THF)
-
Analytical equipment (e.g., HPLC, LC-MS, or TLC)
-
-
Procedure:
-
Dissolve a small, accurately weighed amount of this compound in the solvent of interest to a known concentration.
-
Take an initial analytical measurement (t=0) to confirm the purity.
-
Store the solution under the desired test conditions (e.g., room temperature, 40°C).
-
At regular intervals (e.g., 1, 3, 7, and 14 days), take an aliquot of the solution and analyze it.
-
Compare the analytical data over time to the t=0 sample to monitor for the appearance of degradation products and a decrease in the parent compound.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
References
Technical Support Center: Overcoming Solubility Challenges of Tert-butyl pyridazin-3-ylcarbamate
This technical support guide is designed for researchers, scientists, and drug development professionals encountering solubility issues with tert-butyl pyridazin-3-ylcarbamate in organic solvents. The following resources provide troubleshooting advice, experimental protocols, and frequently asked questions to address these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: I am having difficulty dissolving this compound in my desired organic solvent. What are the first steps I should take?
A1: Initially, confirm the purity of your compound, as impurities can significantly impact solubility. Subsequently, a systematic solvent screening is recommended. Test a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to polar aprotic (e.g., acetone, acetonitrile, THF, DMF, DMSO) and polar protic (e.g., ethanol, methanol). It is also beneficial to gently heat the mixture and observe any changes in solubility, as some compounds require thermal energy to dissolve.
Q2: Can the solid-state properties of this compound affect its solubility?
A2: Absolutely. The crystalline form of a compound is generally less soluble than its amorphous form because of the additional energy required to break the crystal lattice. If you are consistently facing poor solubility, consider techniques to produce an amorphous solid dispersion of your compound.
Q3: Are there any common solvent mixtures (co-solvents) that are effective for carbamate compounds?
A3: Co-solvents are a widely used and effective strategy.[1][2] For carbamates, mixtures of a primary solvent in which the compound has low solubility with a more powerful, miscible co-solvent can significantly enhance solubility. Common co-solvent systems include combinations of less polar solvents with highly polar aprotic solvents like DMF or DMSO. The optimal ratio of the co-solvents needs to be determined empirically.
Q4: How does temperature typically affect the solubility of organic compounds like this compound?
A4: For most solid organic compounds, solubility in organic solvents increases with temperature. This is because the dissolution process is often endothermic, meaning it absorbs heat. Therefore, heating the solvent can help dissolve the solute more effectively. However, it is crucial to ensure that the compound is thermally stable and does not decompose at elevated temperatures.
Q5: My compound dissolves at a higher temperature but precipitates out upon cooling. How can I prevent this?
A5: This is a common phenomenon known as recrystallization. To maintain solubility at lower temperatures, you can employ several strategies. The use of a co-solvent system can help to keep the compound in solution. Alternatively, preparing a solid dispersion of the compound with a polymer carrier can prevent recrystallization and maintain a higher apparent solubility.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution(s) |
| Compound will not dissolve in any single solvent. | The compound may have very low intrinsic solubility due to its molecular structure and crystalline form. | - Attempt dissolution in a powerful polar aprotic solvent like DMSO or DMF.- Use a co-solvent system (see Protocol 2).- Increase the temperature of the solvent.- Prepare a solid dispersion of the compound (see Protocol 4). |
| Compound is only sparingly soluble, requiring large solvent volumes. | The chosen solvent is not optimal for the compound's polarity. | - Conduct a systematic solvent screening to identify a more suitable solvent (see Protocol 1).- Employ a co-solvent to increase the solubilizing power of the primary solvent. |
| Compound precipitates out of solution over time. | The solution is supersaturated, or the compound is degrading. | - Ensure the solution is not supersaturated by starting with a lower concentration.- Store the solution at a constant temperature to avoid precipitation due to temperature fluctuations.- Verify the stability of the compound in the chosen solvent. |
| Solubility results are inconsistent between experiments. | Variations in experimental conditions such as temperature, moisture content of the solvent, or purity of the compound. | - Standardize all experimental parameters, including temperature and solvent quality.- Use fresh, anhydrous solvents when possible.- Ensure the purity of the this compound is consistent. |
Experimental Protocols
Protocol 1: Determination of Qualitative Solubility
Objective: To quickly assess the solubility of this compound in a range of common organic solvents.
Materials:
-
This compound
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A selection of organic solvents (e.g., Hexane, Toluene, Dichloromethane, Diethyl Ether, Ethyl Acetate, Acetone, Acetonitrile, Isopropanol, Ethanol, Methanol, DMF, DMSO)
-
Small test tubes or vials
-
Vortex mixer
-
Spatula
Procedure:
-
Place approximately 10 mg of this compound into a clean, dry test tube.
-
Add 1 mL of the selected solvent to the test tube.
-
Vortex the mixture vigorously for 30 seconds.
-
Visually inspect the solution for any undissolved solid.
-
If the solid has dissolved, the compound is considered "soluble" in that solvent at approximately 10 mg/mL.
-
If undissolved solid remains, the compound is considered "sparingly soluble" or "insoluble."
-
Repeat this process for each solvent to be tested.
-
Record your observations in a table.
Protocol 2: Solubility Enhancement using a Co-solvent System
Objective: To systematically determine an effective co-solvent mixture for dissolving this compound.
Materials:
-
This compound
-
A primary solvent in which the compound is sparingly soluble
-
A co-solvent in which the compound is highly soluble (e.g., DMSO, DMF)
-
Volumetric flasks or vials
-
Pipettes
Procedure:
-
Prepare a series of co-solvent mixtures in different ratios (e.g., 9:1, 4:1, 1:1, 1:4, 1:9 of primary solvent to co-solvent).
-
Add a known amount of this compound to a fixed volume of each co-solvent mixture.
-
Agitate the mixtures (e.g., by vortexing or stirring) until equilibrium is reached (typically 1-2 hours).
-
Visually observe the solubility in each mixture.
-
For quantitative analysis, filter the saturated solutions and determine the concentration of the dissolved compound using a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy).
Protocol 3: pH Adjustment for Solubility Modification (for ionizable compounds)
Objective: To evaluate the effect of pH on the solubility of this compound, which may be relevant in buffered solutions or for subsequent aqueous-phase experiments. While the pyridazine moiety suggests a basic character, this protocol outlines the general approach.
Materials:
-
This compound
-
A suitable organic solvent/water mixture
-
Acidic solution (e.g., 0.1 M HCl in the solvent/water mixture)
-
Basic solution (e.g., 0.1 M NaOH in the solvent/water mixture)
-
pH meter or pH indicator strips
-
Test tubes or vials
Procedure:
-
Prepare a suspension of this compound in the chosen solvent/water system.
-
Gradually add the acidic solution dropwise while monitoring the pH and observing for any changes in solubility.
-
In a separate experiment, repeat the process using the basic solution.
-
Note the pH at which the compound dissolves or precipitates. This can indicate the pKa of the ionizable group and the pH range for optimal solubility.
Protocol 4: Preparation of a Solid Dispersion by Solvent Evaporation
Objective: To enhance the solubility of this compound by creating an amorphous solid dispersion with a water-soluble polymer.
Materials:
-
This compound
-
A water-soluble polymer carrier (e.g., PVP, PEG, HPMC)
-
A volatile organic solvent in which both the compound and the polymer are soluble (e.g., methanol, ethanol, acetone)
-
Round-bottom flask
-
Rotary evaporator
Procedure:
-
Dissolve a specific ratio of this compound and the polymer carrier (e.g., 1:1, 1:5, 1:10 by weight) in the chosen volatile organic solvent.
-
Once a clear solution is obtained, remove the solvent under reduced pressure using a rotary evaporator.
-
A thin film of the solid dispersion will form on the wall of the flask.
-
Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Scrape the solid dispersion from the flask. The resulting amorphous powder can then be tested for its solubility.
Data Presentation
Table 1: Qualitative Solubility of this compound in Common Organic Solvents
| Solvent | Polarity Index | Solubility (at ~10 mg/mL) | Observations |
| Hexane | 0.1 | ||
| Toluene | 2.4 | ||
| Dichloromethane | 3.1 | ||
| Diethyl Ether | 2.8 | ||
| Ethyl Acetate | 4.4 | ||
| Acetone | 5.1 | ||
| Acetonitrile | 5.8 | ||
| Isopropanol | 3.9 | ||
| Ethanol | 4.3 | ||
| Methanol | 5.1 | ||
| N,N-Dimethylformamide (DMF) | 6.4 | ||
| Dimethyl sulfoxide (DMSO) | 7.2 |
Researchers should fill in this table based on their experimental results from Protocol 1.
Visualizations
Caption: Troubleshooting workflow for addressing solubility issues.
Caption: Logical flow of experimental protocols for solubility enhancement.
References
Technical Support Center: Synthesis of Tert-butyl pyridazin-3-ylcarbamate
This guide provides troubleshooting advice and frequently asked questions for the synthesis of Tert-butyl pyridazin-3-ylcarbamate, a key intermediate in pharmaceutical research.
Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound via the Boc protection of 3-aminopyridazine.
Q1: I am getting a very low yield of my product. What are the possible causes and solutions?
Low product yield can stem from several factors, from reaction conditions to workup procedures.
-
Suboptimal Reaction Conditions: The choice of reagents and reaction parameters is critical. A common method for Boc protection of similar amino-heterocycles like 3-aminopyridine involves the use of Di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base.[1][2] Using a catalytic amount of 4-(Dimethylamino)pyridine (DMAP) can sometimes lead to lower yields.[1][2]
-
Solution: Employing a more robust coupling system can significantly improve yields. A combination of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI), 1-Hydroxybenzotriazole (HOBT), and a non-nucleophilic base like Triethylamine (TEA) in a solvent such as Dichloromethane (DCM) has been shown to provide high yields (around 85%) for analogous substrates.[1][2]
-
Incomplete Reaction: The reaction may not have gone to completion.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material (3-aminopyridazine) is still present after the recommended reaction time, consider extending the reaction time or slightly increasing the temperature. However, be cautious as excessive heat can lead to side product formation.
-
Product Loss During Workup: The product may be lost during the extraction or purification steps. This compound has some solubility in aqueous solutions, which can lead to losses during the washing phase.
-
Solution: When performing an aqueous wash, ensure the aqueous layer is back-extracted with an organic solvent (e.g., DCM or Ethyl Acetate) to recover any dissolved product. Minimize the number of aqueous washes if possible.
-
Moisture in the Reaction: The presence of water can hydrolyze the (Boc)₂O reagent and affect the reaction efficiency.
-
Solution: Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.
Q2: My final product is impure, and I suspect the formation of side products. What are the likely impurities and how can I avoid them?
The most common impurity is the di-Boc protected product (di-tert-butyl pyridazin-3-yl dicarbonate), where two Boc groups are attached to the amino group.
-
Cause: The formation of the di-Boc product is more prevalent when using highly nucleophilic catalysts like DMAP. In some cases, the ratio of mono-Boc to di-Boc product can be as low as 4:1 with DMAP.[1][2]
-
Solution: To improve selectivity for the mono-Boc product, avoid using DMAP as a catalyst. The EDCI/HOBT/TEA reaction system has been shown to give a much higher selectivity, with a mono-Boc to di-Boc ratio of up to 50:1.[1][2]
-
Other Potential Impurities: Unreacted 3-aminopyridazine and byproducts from the decomposition of (Boc)₂O can also be present.
-
Solution: Standard purification techniques such as column chromatography on silica gel can effectively separate the desired mono-Boc product from these impurities.[1][2] Recrystallization is also a viable purification method.[3]
Q3: The starting material, 3-aminopyridazine, is not dissolving in the reaction solvent. What should I do?
Poor solubility of the starting material can hinder the reaction.
-
Solvent Choice: 3-aminopyridazine has varying solubility in different organic solvents. While it is soluble in alcohols and benzene, its solubility in aprotic solvents like DCM or THF might be limited.[4]
-
Solution:
-
Co-solvent System: Consider using a co-solvent system. For instance, adding a small amount of a more polar solvent like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) can help to dissolve the starting material. However, be mindful that these solvents are high-boiling and can complicate the workup.
-
Alternative Solvents: Tetrahydrofuran (THF) is another commonly used solvent for Boc protections and might offer better solubility for 3-aminopyridazine.[5]
-
Aqueous Basic Conditions: For highly insoluble starting materials, performing the reaction in a biphasic system with an aqueous base (e.g., NaOH solution) can be effective. The deprotonated amine is often more soluble in the organic phase and reacts more readily with (Boc)₂O.
-
Q4: How do I effectively purify the final product, this compound?
Purification is crucial to obtain a high-purity product.
-
Column Chromatography: This is a very effective method for separating the mono-Boc product from unreacted starting material, the di-Boc byproduct, and other impurities.[1][2] A gradient of ethyl acetate in hexanes is a common eluent system for this type of compound.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an excellent way to achieve high purity.[3]
-
Acid/Base Wash: During the workup, washing the organic layer with a dilute acid solution (e.g., 1M HCl) can help remove any unreacted basic starting material (3-aminopyridazine). A subsequent wash with a dilute base (e.g., saturated sodium bicarbonate solution) can remove acidic impurities.
-
Conversion to Salt: For amines that are difficult to purify, a technique involves converting the product to its hydrochloride salt by treating it with HCl. The salt can then be washed with an organic solvent to remove non-basic impurities. The free base can be regenerated by treatment with a base.
Frequently Asked Questions (FAQs)
Q: What is the typical reaction time for the synthesis of this compound? A: With an efficient reaction system like EDCI/HOBT/TEA, the reaction can be complete in as little as 1-2 hours at room temperature.[1][2] However, it is always best to monitor the reaction by TLC to determine the optimal reaction time.
Q: What is the stoichiometry of the reagents I should use? A: Typically, a slight excess of Di-tert-butyl dicarbonate ((Boc)₂O) is used (e.g., 1.1 to 1.5 equivalents). The base (e.g., TEA) is usually used in a slight excess relative to the starting amine (e.g., 1.5 to 2.0 equivalents). For the EDCI/HOBT system, EDCI is used in excess (e.g., 1.5 to 3.0 equivalents) while HOBT is used in catalytic amounts.[1][2]
Q: Can I use a different base instead of Triethylamine (TEA)? A: Yes, other non-nucleophilic bases like Diisopropylethylamine (DIPEA) can also be used. Stronger bases like sodium hydroxide can be used in aqueous or biphasic systems.
Q: My product seems to be an oil, but the literature reports a solid. What could be the reason? A: The presence of residual solvent or impurities can cause a product that is typically a solid to appear as an oil. Ensure that the product is thoroughly dried under vacuum to remove all solvent. If it remains an oil, it likely requires further purification.
Q: How should I store 3-aminopyridazine and Di-tert-butyl dicarbonate? A: 3-aminopyridazine should be stored in a tightly sealed container away from light and moisture. Di-tert-butyl dicarbonate is sensitive to heat and moisture and should be stored in a refrigerator.
Data Summary
The following table summarizes the reaction conditions and outcomes for the Boc protection of 3-aminopyridine, a close structural analog of 3-aminopyridazine.
| Method | Reagents | Solvent | Time | Yield | Mono-Boc:Di-Boc Ratio | Reference |
| A | (Boc)₂O, EDCI, HOBT, TEA | Dichloromethane | 1 hour | 85% | 50:1 | [1][2] |
| B | (Boc)₂O, DMAP, TEA | Dichloromethane | 8 hours | 60% | 4:1 | [1] |
Experimental Protocol
Method A: High-Yield, High-Selectivity Synthesis of this compound [1][2]
-
To a solution of 3-aminopyridazine (1.0 eq) in anhydrous Dichloromethane (DCM) under an inert atmosphere, add Triethylamine (TEA) (3.0 eq).
-
To this stirred solution, add 1-Hydroxybenzotriazole (HOBT) (0.1 eq) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) (3.0 eq).
-
Finally, add Di-tert-butyl dicarbonate ((Boc)₂O) (2.0 eq) and stir the reaction mixture at room temperature.
-
Monitor the reaction progress by TLC until the starting material is consumed (typically 1-2 hours).
-
Upon completion, dilute the reaction mixture with DCM and wash with water (2 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure this compound.
Troubleshooting Workflow
Caption: Troubleshooting workflow for the synthesis of this compound.
References
- 1. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 2. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Synthesis of N-Substituted-3-amino-4-halopyridines: a Sequential Boc-Removal/Reductive Amination Mediated by Brønsted and Lewis Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-Aminopyridine | 462-08-8 [chemicalbook.com]
- 5. Amine Protection / Deprotection [fishersci.co.uk]
Technical Support Center: Production of Tert-butyl pyridazin-3-ylcarbamate
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of Tert-butyl pyridazin-3-ylcarbamate, focusing on the avoidance and removal of common impurities.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of this compound?
A1: The most prevalent impurities are typically:
-
Di-tert-butoxycarbonyl (Di-Boc) protected pyridazin-3-amine: This is the most common side product, where a second Boc group is attached to the amino nitrogen.
-
Unreacted 3-Aminopyridazine: Incomplete reaction can leave residual starting material.
-
Hydrolysis products of Di-tert-butyl dicarbonate (Boc₂O): These include tert-butanol and carbon dioxide. While CO₂ is a gas, tert-butanol can remain in the product mixture.[1]
-
Urea derivatives: Under certain conditions, especially with the use of catalysts like 4-(Dimethylamino)pyridine (DMAP), isocyanates can form, leading to urea-type impurities.[2]
Q2: How can I minimize the formation of the di-Boc impurity?
A2: Formation of the di-Boc impurity is a common issue in the Boc protection of amino-pyridines and -pyridazines.[3] To minimize its formation, consider the following strategies:
-
Control the stoichiometry: Use a controlled molar ratio of di-tert-butyl dicarbonate (Boc₂O) to 3-aminopyridazine. A significant excess of Boc₂O can favor the formation of the di-Boc product. A molar ratio of 1.5-2.0 equivalents of Boc₂O to 1 equivalent of the amine is a common starting point.[4]
-
Reaction temperature: Running the reaction at a controlled, lower temperature (e.g., room temperature) can help improve selectivity for the mono-Boc product.
-
Choice of base: A non-nucleophilic base like triethylamine (TEA) is commonly used. The choice and amount of base can influence the reaction's selectivity.
Q3: My reaction is complete, but I'm having trouble purifying the product. What are the recommended purification methods?
A3: The most effective methods for purifying this compound are:
-
Column Chromatography: This is a highly effective method for separating the desired mono-Boc product from the di-Boc impurity and other byproducts. A silica gel column with a gradient elution system, such as hexane/ethyl acetate, is typically employed.[3][4]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system can be an efficient purification method.[5] Experiment with different solvents to find the optimal conditions for selectively crystallizing the desired product.
Q4: How can I confirm the purity of my final product?
A4: The purity of this compound should be assessed using a combination of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and identifying any impurities. The presence of a single Boc protecting group can be confirmed by the integration of the tert-butyl proton signal (a singlet around 1.5 ppm) relative to the pyridazine ring protons.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is an excellent technique for determining the purity of the sample and quantifying any impurities. A reverse-phase C18 column with a suitable mobile phase gradient (e.g., water/acetonitrile with a modifier like formic acid or trifluoroacetic acid) can effectively separate the product from its impurities.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of Desired Product | Incomplete reaction. | - Ensure all reagents are of high purity and anhydrous where necessary.- Extend the reaction time and monitor progress by TLC or HPLC.[4]- Consider a slight excess of di-tert-butyl dicarbonate (e.g., 1.5-2.0 equivalents).[4] |
| Product loss during work-up or purification. | - Optimize the extraction and washing steps to minimize product loss in the aqueous phase.- Use care during column chromatography to avoid co-elution of product and impurities. | |
| High Levels of Di-Boc Impurity | Excess di-tert-butyl dicarbonate. | - Reduce the molar ratio of Boc₂O to 3-aminopyridazine.- Add the Boc₂O solution dropwise to the reaction mixture to maintain a low instantaneous concentration. |
| Reaction conditions favoring di-substitution. | - Perform the reaction at room temperature or below. | |
| Presence of Unreacted 3-Aminopyridazine | Insufficient amount of Boc₂O. | - Use a slight excess of Boc₂O (e.g., 1.5 equivalents).[4]- Ensure efficient mixing of the reaction. |
| Short reaction time. | - Monitor the reaction by TLC or HPLC until the starting material is consumed.[4] | |
| Product appears oily or difficult to crystallize | Presence of tert-butanol or other low-molecular-weight impurities. | - Ensure the product is thoroughly dried under vacuum to remove residual solvents and tert-butanol.- Purify the crude product by column chromatography before attempting crystallization. |
Experimental Protocols
Key Experiment: Synthesis of this compound (Adapted from a similar procedure for 3-aminopyridine)[3][4]
Materials:
-
3-Aminopyridazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI)
-
1-Hydroxybenzotriazole (HOBT)
-
Triethylamine (TEA)
-
Dichloromethane (DCM), anhydrous
-
Ethyl acetate
-
Hexane
-
Water
-
Brine
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve 3-aminopyridazine (1 equivalent) in anhydrous dichloromethane.
-
To the stirred solution, add EDCI (1.5-3 equivalents), HOBT (0.05-0.1 equivalents), and triethylamine (1.5-3 equivalents).
-
Add di-tert-butyl dicarbonate (1.5-2 equivalents) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding water.
-
Extract the aqueous layer with dichloromethane or ethyl acetate.
-
Combine the organic layers, wash with water and then brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to isolate the pure this compound.
Note: The molar ratios of reagents can be adjusted to optimize the yield and minimize the formation of the di-Boc byproduct. A comparative example using DMAP as a catalyst showed a lower yield and a higher proportion of the di-Boc impurity.[3]
Data Presentation
Table 1: Influence of Reaction Conditions on the Ratio of Mono-Boc to Di-Boc Product in the Synthesis of Boc-protected Aminopyridines [3]
| Starting Amine | Coupling Agents/Base | Boc₂O (equiv.) | Solvent | Time (h) | Yield (%) | Mono-Boc:Di-Boc Ratio |
| 3-Aminopyridine | EDCI/HOBT/TEA | 2.0 | DCM | 1 | 85 | 50:1 |
| 4-Aminopyridine | EDCI/HOBT/TEA | 1.75 | DCM | 0.5 | 90 | 20:1 |
| 2-Aminopyridine | DMAP/TEA | 1.5 | DCM | 8 | 60 | 4:1 |
Visualizations
Caption: Synthetic pathway for this compound.
Caption: Troubleshooting workflow for impurity identification and removal.
References
- 1. Di-Tert-Butyl Dicarbonate [ko.bzchemicals.com]
- 2. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. CN102936220B - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 4. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
Catalyst selection for efficient Tert-butyl pyridazin-3-ylcarbamate synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the efficient synthesis of Tert-butyl pyridazin-3-ylcarbamate. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
The most common and direct method is the N-acylation of 3-aminopyridazine with di-tert-butyl dicarbonate (Boc₂O). This reaction, often referred to as "Boc protection," introduces the tert-butoxycarbonyl (Boc) group onto the amino group of the pyridazine ring. The reaction typically requires a base and may be accelerated with a catalyst.
Q2: Why is catalyst selection important in this synthesis?
Catalyst selection is crucial for optimizing reaction efficiency, minimizing side product formation, and ensuring a high yield of the desired mono-substituted product. Different catalysts can influence the reaction rate and selectivity. For instance, some catalysts may promote the formation of the undesired di-Boc derivative or other side products.
Q3: What are the common catalysts used for the Boc protection of heteroaromatic amines like 3-aminopyridazine?
Commonly employed catalysts and reagents for this transformation include:
-
4-(Dimethylamino)pyridine (DMAP): A highly effective nucleophilic catalyst that significantly accelerates the reaction.[1]
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in combination with 1-Hydroxybenzotriazole (HOBt): This combination, typically used in peptide coupling, has been shown to be highly effective for the Boc protection of aminopyridines, offering high yield and selectivity.[2]
-
Base alone: In some cases, a simple base like sodium hydroxide or triethylamine is sufficient to promote the reaction, albeit potentially at a slower rate.
Catalyst Performance and Reaction Conditions
| Catalyst/Reagent System | Substrate | Base | Solvent | Yield of Mono-Boc Product | Selectivity (Mono:Di-Boc) | Reference |
| EDCI/HOBt | 3-Aminopyridine | Triethylamine (TEA) | Dichloromethane (DCM) | 85% | 50:1 | [2] |
| DMAP (catalytic) | General Amines | Triethylamine (TEA) | Dichloromethane (DCM) | Varies (generally high) | Prone to side reactions | [1][3] |
| No Catalyst | General Amines | Sodium Hydroxide (NaOH) | Water/THF | Varies | Good for simple amines | [3] |
Experimental Protocols
Below are detailed experimental protocols based on established methods for the Boc protection of amino-heterocycles.
Protocol 1: EDCI/HOBt Catalyzed Synthesis
This protocol is adapted from a high-yield synthesis of Boc-protected aminopyridine and is recommended for high selectivity.[2]
Materials:
-
3-Aminopyridazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Water
-
Brine
Procedure:
-
In a round-bottom flask, dissolve 3-aminopyridazine (1.0 eq) in dichloromethane (DCM).
-
To the stirred solution, add EDCI (3.0 eq), HOBt (0.1 eq), and triethylamine (3.0 eq).
-
Add di-tert-butyl dicarbonate (Boc₂O) (2.0 eq) to the mixture.
-
Stir the reaction at room temperature for 1-2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Protocol 2: DMAP Catalyzed Synthesis
This protocol utilizes the common and highly active catalyst, 4-(dimethylamino)pyridine (DMAP).
Materials:
-
3-Aminopyridazine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP) (catalytic amount, e.g., 0.1 eq)
-
Triethylamine (TEA)
-
Dichloromethane (DCM) or Acetonitrile
-
1M HCl aqueous solution
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve 3-aminopyridazine (1.0 eq) in DCM or acetonitrile.
-
Add triethylamine (1.5 eq) to the solution.
-
In a separate container, dissolve di-tert-butyl dicarbonate (1.5 eq) in the chosen solvent.
-
Slowly add the Boc₂O solution to the 3-aminopyridazine solution.
-
Add a catalytic amount of DMAP (e.g., 0.1 eq) to the reaction mixture. Be aware that the reaction can be rapid and may cause gas evolution (CO₂).[4][5]
-
Stir at room temperature and monitor by TLC.
-
Once the reaction is complete, wash the mixture with a 1M HCl aqueous solution, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the product via column chromatography.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst or reagents. 2. Insufficiently basic conditions. 3. Poor solubility of 3-aminopyridazine. | 1. Use fresh reagents and catalyst. 2. Ensure the base (e.g., TEA) is added in the correct stoichiometry. 3. Try a different solvent system, or consider a biphasic system with aqueous base to improve solubility. |
| Formation of Di-Boc Product | 1. Excess Boc₂O. 2. Highly reactive conditions. | 1. Use a smaller excess of Boc₂O (e.g., 1.1-1.5 eq). 2. Consider the EDCI/HOBt method which has shown higher selectivity for mono-protection.[2] 3. Run the reaction at a lower temperature (e.g., 0 °C). |
| Formation of Urea Byproduct | Use of DMAP with primary amines can sometimes lead to the formation of isocyanates, which then react with the starting amine to form ureas.[1][6][7] | 1. Switch to the EDCI/HOBt catalyst system. 2. If using DMAP, try running the reaction at a lower temperature to minimize side reactions. |
| Difficult Purification | Presence of multiple byproducts or unreacted starting material. | 1. Optimize the reaction conditions to improve conversion and selectivity before scaling up. 2. Use column chromatography with a suitable solvent gradient for purification. |
Visualizations
References
- 1. The synergistic effect of di-tert-butyl dicarbonate_Chemicalbook [chemicalbook.com]
- 2. CN102936220A - BOC protection method for aminopyridine - Google Patents [patents.google.com]
- 3. Amine Protection / Deprotection [fishersci.co.uk]
- 4. Boc Protection Mechanism (Boc2O + DMAP) [commonorganicchemistry.com]
- 5. Boc Protection Mechanism (Boc2O + Base + DMAP) [commonorganicchemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. Di-tert-butyl dicarbonate and 4-(dimethylamino)pyridine revisited. Their reactions with amines and alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Monitoring Tert-butyl pyridazin-3-ylcarbamate Reactions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for monitoring the progress of Tert-butyl pyridazin-3-ylcarbamate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for the synthesis of this compound?
A1: The most common method for synthesizing this compound is through the N-tert-butoxycarbonylation (Boc protection) of 3-aminopyridazine. This reaction typically involves reacting 3-aminopyridazine with di-tert-butyl dicarbonate (Boc)₂O in the presence of a suitable base.[1][2][]
Q2: Which analytical techniques are most suitable for monitoring the progress of this reaction?
A2: The progress of the Boc protection of 3-aminopyridazine can be effectively monitored using Thin-Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS).[4][5][6] Nuclear Magnetic Resonance (NMR) spectroscopy is primarily used for the structural confirmation of the final product.
Q3: How can I determine if the reaction has gone to completion?
A3: Using TLC, the reaction is considered complete when the spot corresponding to the starting material, 3-aminopyridazine, is no longer visible.[7] With HPLC, completion is indicated by the disappearance or stabilization of the peak corresponding to 3-aminopyridazine and the maximization of the product peak.
Q4: What are the expected appearances of the starting material and product on a TLC plate?
A4: 3-Aminopyridazine is a relatively polar compound and will typically have a lower Rf value on a normal-phase silica gel TLC plate. The product, this compound, is less polar due to the bulky, non-polar Boc group and will, therefore, have a higher Rf value.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction (Starting material remains) | 1. Insufficient amount of (Boc)₂O. 2. Inadequate base strength or amount. 3. Low reaction temperature or insufficient reaction time. 4. Poor solubility of 3-aminopyridazine. | 1. Use a slight excess (1.1-1.5 equivalents) of (Boc)₂O. 2. Use a stronger base (e.g., DMAP as a catalyst with a stoichiometric base like triethylamine) or ensure at least one equivalent of base is used.[1] 3. Increase the reaction temperature (e.g., to 40°C) or prolong the reaction time and monitor by TLC.[1] 4. Choose a solvent system in which the starting material is more soluble (e.g., THF, Dioxane, or Acetonitrile).[1] |
| Formation of Multiple Products (Observed on TLC/HPLC) | 1. Di-Boc protection (protection of the second nitrogen on the pyridazine ring). 2. Formation of urea byproducts from the reaction of the amine with isocyanate impurities in (Boc)₂O. | 1. Use milder reaction conditions (e.g., room temperature) and avoid a large excess of (Boc)₂O. 2. Use high-purity (Boc)₂O. If urea formation is suspected, purification by column chromatography will be necessary.[] |
| Streaking of Spots on TLC Plate | 1. The compound is too polar for the chosen eluent system. 2. The sample is too concentrated. 3. The compound is acidic or basic. | 1. Increase the polarity of the eluent system. 2. Dilute the sample before spotting on the TLC plate. 3. For basic compounds like 3-aminopyridazine, add a small amount of a basic modifier (e.g., 0.1-2% triethylamine) to the eluent.[7] |
| Difficulty in Purifying the Product | 1. Similar polarity of the product and unreacted (Boc)₂O or byproducts. | 1. Use flash column chromatography with a carefully selected solvent gradient. A common starting point is a mixture of ethyl acetate and hexanes.[7] 2. If the product is a solid, recrystallization can be an effective purification method. |
| Low Yield of the Final Product | 1. Incomplete reaction. 2. Product loss during workup and purification. 3. Decomposition of the product. | 1. Optimize reaction conditions as described for incomplete reactions. 2. Ensure proper extraction and minimize transfers during purification. 3. The Boc group can be sensitive to strong acids.[8][9] Ensure the workup and purification steps are performed under neutral or mildly basic conditions. |
Experimental Protocols
General Protocol for the Synthesis of this compound
This protocol is a general guideline based on standard Boc protection procedures.[1][2]
-
Dissolution: Dissolve 3-aminopyridazine (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF), dioxane, or acetonitrile in a round-bottom flask equipped with a magnetic stirrer.
-
Addition of Base: Add a suitable base, such as triethylamine (1.1-1.5 equivalents). For less reactive amines, a catalytic amount of 4-(dimethylamino)pyridine (DMAP) can be added.
-
Addition of Boc Anhydride: To the stirred solution, add di-tert-butyl dicarbonate ((Boc)₂O, 1.1-1.2 equivalents) portion-wise or as a solution in the same solvent.
-
Reaction: Stir the reaction mixture at room temperature for 4-12 hours. The progress of the reaction should be monitored by TLC or HPLC.
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel or by recrystallization.
Reaction Monitoring Protocols
1. Thin-Layer Chromatography (TLC)
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Sample Preparation: Dissolve a small aliquot of the reaction mixture in a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Spot the starting material (3-aminopyridazine), the reaction mixture, and a co-spot (both starting material and reaction mixture in the same spot) on the TLC plate.
-
Eluent Systems (Mobile Phase): A good starting point is a mixture of a non-polar and a polar solvent. The polarity can be adjusted to achieve good separation (Rf values between 0.2 and 0.8).[7][10]
-
Visualization:
-
UV Light: Visualize the spots under a UV lamp at 254 nm.
-
Staining: If the compounds are not UV-active, use a staining agent such as potassium permanganate or iodine.
-
2. High-Performance Liquid Chromatography (HPLC)
-
Column: A C18 reverse-phase column is commonly used for the analysis of pyridine derivatives.[4][5]
-
Mobile Phase: A gradient elution is typically employed.
-
Solvent A: Water with 0.1% formic acid or 0.1% trifluoroacetic acid (for MS compatibility, formic acid is preferred).[4]
-
Solvent B: Acetonitrile or methanol with the same additive as Solvent A.
-
-
Detection: UV detection at a wavelength where both the starting material and product show absorbance (e.g., 254 nm).
-
Sample Preparation: Dilute a small aliquot of the reaction mixture in the mobile phase or a compatible solvent.
3. Liquid Chromatography-Mass Spectrometry (LC-MS)
LC-MS can be used to monitor the reaction by observing the disappearance of the mass ion of the starting material and the appearance of the mass ion of the product.[11]
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for these compounds.
-
Expected Masses:
-
3-Aminopyridazine (C₄H₅N₃): [M+H]⁺ = 96.05
-
This compound (C₉H₁₃N₃O₂): [M+H]⁺ = 196.11
-
Visualizations
Caption: Experimental workflow for the synthesis and monitoring of this compound.
References
- 1. Amine Protection / Deprotection [fishersci.co.uk]
- 2. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Synthesis, HPLC Enantioresolution, and X-ray Analysis of a New Series of C5-methyl Pyridazines as N-Formyl Peptide Receptor (FPR) Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 5. helixchrom.com [helixchrom.com]
- 6. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. silicycle.com [silicycle.com]
- 8. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 9. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Biological Activity of Tert-butyl pyridazin-3-ylcarbamate Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the biological activities of various pyridazine-based compounds, structurally related to Tert-butyl pyridazin-3-ylcarbamate. The information presented is collated from diverse studies, offering insights into the potential of this chemical scaffold in drug discovery.
Quantitative Analysis of Biological Activity
The following table summarizes the in vitro anticancer activity of several pyridazine derivatives that can be considered analogs of this compound. The data highlights the cytotoxic effects of these compounds against various human cancer cell lines, with activity often reported as IC50 (half-maximal inhibitory concentration) or GI50 (half-maximal growth inhibition) values.
| Compound ID/Reference | Structure | Cancer Cell Line(s) | Biological Activity (IC50/GI50 in µM) | Reference |
| Analog 1 (Pyridazinone Derivative) | 6-Aryl-2-(p-sulfamylphenyl)-pyridazin-3(2H)-one derivative (2h) | Leukemia (SR), Non-Small Cell Lung (NCI-H522) | < 0.1 | [1] |
| Leukemia (CCRF-CEM, HL-60(TB), K-562, MOLT-4, RPMI-8226), Non-Small Cell Lung (NCI-H460), Colon (HCT-116, HCT-15, HT29, KMI2, SW-620), CNS (SF-295), Melanoma (MALME-3M, M14, MDA-MB-435 SK-MEL-5), Ovarian (OVCAR-3, NCI/ADR-RES), Breast (MCF7) | < 1.0 | [1] | ||
| Analog 2 (Pyridazine-based Diarylurea) | Pyridazinone-based diarylurea derivative (10l) | Melanoma, NSCLC, Prostate, Colon | GI50: 1.66–100 | [2] |
| Analog 3 (Pyridazine-based Diarylurea) | Pyridazinone-based diarylurea derivative (17a) | Melanoma, NSCLC, Prostate, Colon | GI50: 1.66–100 | [2] |
| Analog 4 (Pyrazolopyridazine) | 4,5-diphenyl-1H-pyrazolo[3,4-c]pyridazin-3-amine nanoparticles (4-SLNs and 4-LPHNPs) | Liver (HepG-2), Colorectal (HCT-116), Breast (MCF-7) | Promising cytotoxicity (specific values not provided in abstract) | [3] |
| Analog 5 (Pyridazine containing compound) | Pyridazine derivative (5b) | Colon (HCT-116) | Potent cytotoxic activity (specific values not provided in abstract) | [4] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies, providing a framework for the evaluation of the biological activity of similar compounds.
In Vitro Anticancer Activity Screening (NCI-60 Cell Line Panel)
This protocol is a standard method used by the National Cancer Institute (NCI) to screen compounds against a panel of 60 human cancer cell lines.
-
Cell Lines: The NCI-60 panel consists of 60 human tumor cell lines derived from nine different cancer types: leukemia, melanoma, lung, colon, central nervous system (CNS), ovarian, renal, prostate, and breast cancers.[5]
-
Compound Preparation: Compounds are dissolved in a suitable solvent (e.g., DMSO) to create a stock solution, which is then serially diluted to the required concentrations for the assay.
-
Cell Plating: Cells are seeded into 96-well microtiter plates at their optimal plating densities and incubated for 24 hours to allow for attachment.
-
Drug Treatment: After 24 hours, the cells are treated with the test compounds at various concentrations. The plates are then incubated for an additional 48 hours.[5]
-
Assay Termination and Staining: The assay is terminated by fixing the cells. The Sulforhodamine B (SRB) protein assay is then used to determine cell viability and growth.[5] The SRB binds to cellular proteins, and the amount of bound dye is proportional to the cell mass.
-
Data Analysis: The optical density of the stained cells is measured using a plate reader. The GI50 (Growth Inhibition 50%) value, which is the concentration of the compound that causes 50% inhibition of cell growth, is then calculated for each compound against each cell line.
MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 15 hours at 37°C and 5% CO2.
-
Compound Treatment: The cells are then treated with the test compounds at various concentrations (e.g., a single high concentration of 10 µM for initial screening) and incubated for a specified period (e.g., 24 or 48 hours).
-
MTT Reagent Addition: After the incubation period, the culture medium is replaced with fresh medium containing the MTT reagent (e.g., at a final concentration of 0.5 mg/mL). The plate is then incubated for another 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits 50% of cell viability, is calculated from the dose-response curve.
Visualizing Experimental and Logical Relationships
The following diagrams illustrate common workflows and conceptual relationships in the biological evaluation of novel chemical entities.
Caption: A typical workflow for the synthesis and biological evaluation of novel chemical compounds.
Caption: The logical relationship from a chemical compound to its potential therapeutic application.
References
- 1. Distinct Mechanisms of Cytotoxicity in Novel Nitrogenous Heterocycles: Future Directions for a New Anti-Cancer Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
A Comparative Guide to the Purity Analysis of Tert-butyl pyridazin-3-ylcarbamate by HPLC and NMR
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of active pharmaceutical ingredients (APIs), the purity of intermediates is a critical parameter that directly impacts the quality, safety, and efficacy of the final drug product.[1][2][3] Tert-butyl pyridazin-3-ylcarbamate is a key building block in the development of various pharmaceuticals. This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy for determining the purity of this intermediate, complete with experimental protocols and supporting data.
High-Performance Liquid Chromatography (HPLC) for Purity Determination
HPLC is a cornerstone technique in pharmaceutical analysis for its high resolution, sensitivity, and quantitative accuracy.[2] It is particularly well-suited for separating the main compound from potential process-related impurities and degradation products.[4][5]
-
Instrumentation: A standard HPLC system equipped with a UV detector is employed.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically used for the separation of carbamates and related heterocyclic compounds.[6][7]
-
Mobile Phase: A gradient elution is often optimal. A common mobile phase consists of a mixture of acetonitrile and water (each with 0.1% formic acid). The gradient may start with a lower concentration of acetonitrile and gradually increase to elute more nonpolar impurities.
-
Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 254 nm).
-
Sample Preparation: A stock solution of this compound is prepared in the mobile phase (e.g., 1 mg/mL) and then diluted to an appropriate concentration for analysis.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
| Sample Lot | Main Peak Retention Time (min) | Purity by Area % | Known Impurity 1 (%) | Unknown Impurity 2 (%) |
| Batch A | 8.52 | 99.5% | 0.25% | 0.15% |
| Batch B | 8.51 | 98.9% | 0.45% | 0.30% |
| Alternative Method | 9.20 | 99.6% | 0.20% | 0.10% |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity Assessment
NMR spectroscopy is a powerful tool for structural elucidation and can also be used for quantitative analysis (qNMR) to determine purity.[1][8] It provides information on the molecular structure of the main component and any impurities present, often without the need for reference standards for every impurity.
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is used.
-
Solvent: A deuterated solvent in which the sample is fully soluble, such as Deuterated Chloroform (CDCl₃) or Deuterated Dimethyl Sulfoxide (DMSO-d₆), is chosen.
-
Sample Preparation: A precisely weighed amount of the this compound sample and an internal standard of known purity (e.g., maleic acid) are dissolved in the deuterated solvent.
-
Data Acquisition: A standard proton NMR spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a calibrated 90° pulse and a relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest to ensure full relaxation for accurate integration.
-
Quantification: The purity is calculated by comparing the integral of a well-resolved proton signal from the analyte with the integral of a known signal from the internal standard.
| Sample Lot | Analyte Signal (ppm) | Integral (Analyte) | Standard Signal (ppm) | Integral (Standard) | Calculated Purity (w/w %) |
| Batch A | 1.55 (s, 9H, t-Butyl) | 9.00 | 6.28 (s, 2H, Maleic Acid) | 2.00 | 99.4% |
| Batch B | 1.55 (s, 9H, t-Butyl) | 9.00 | 6.28 (s, 2H, Maleic Acid) | 2.03 | 98.8% |
| Alternative Method | 1.55 (s, 9H, t-Butyl) | 9.00 | 6.28 (s, 2H, Maleic Acid) | 1.99 | 99.7% |
Comparison of HPLC and NMR for Purity Analysis
| Feature | HPLC | NMR |
| Principle | Chromatographic separation based on polarity. | Nuclear magnetic resonance of atomic nuclei. |
| Quantification | Relative (area percent) or external/internal standard. | Absolute quantification with an internal standard (qNMR). |
| Sensitivity | High (ppm to ppb levels). | Lower (typically >0.1%). |
| Impurity Identification | Requires reference standards or hyphenated techniques (e.g., LC-MS). | Can provide structural information on unknown impurities. |
| Throughput | High, with automated systems. | Generally lower due to longer acquisition times. |
| Sample Consumption | Low (micrograms). | Higher (milligrams). |
Alternative Purity Analysis Methods
While HPLC and NMR are primary techniques, other methods can provide complementary information:
-
Gas Chromatography (GC): Suitable for volatile impurities, such as residual solvents.[2]
-
Mass Spectrometry (MS): Often coupled with HPLC (LC-MS) for the identification and quantification of trace impurities.[2]
-
Differential Scanning Calorimetry (DSC): Can determine the absolute purity of highly pure, crystalline substances by analyzing their melting behavior.[9]
Conclusion
Both HPLC and NMR are powerful and essential techniques for the purity analysis of this compound. HPLC offers superior sensitivity and throughput for routine quality control, making it ideal for detecting trace impurities. NMR, particularly qNMR, provides an orthogonal method for purity determination and offers the significant advantage of structural elucidation of unknown impurities. For comprehensive characterization and quality assurance in drug development, a combination of these techniques is often the most robust approach.
References
- 1. How to detect the percentage of pharmaceutical intermediates? - Novasol Biotech [novasolbio.com]
- 2. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]
- 3. nbinno.com [nbinno.com]
- 4. Purity determination and evaluation of new drug substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. canadacommons.ca [canadacommons.ca]
- 7. New method for the determination of carbamate and pyrethroid insecticides in water samples using on-line SPE fused core column chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
Comparative Analysis of Tert-butyl pyridazin-3-ylcarbamate Derivatives: Crystallographic Insights and Performance Data
For researchers and professionals in drug development, understanding the structure-activity relationships of novel compounds is paramount. This guide provides a comparative analysis of tert-butyl pyridazin-3-ylcarbamate derivatives, focusing on their X-ray crystal structures and corresponding performance data. Due to the limited availability of comprehensive studies directly comparing multiple derivatives of this specific scaffold, this guide synthesizes data from various sources to present a cohesive overview.
Introduction to this compound Derivatives
The pyridazine core is a well-established scaffold in medicinal chemistry, known for its presence in a wide array of biologically active compounds.[1][2] The addition of a tert-butyl carbamate group at the 3-position can modulate the compound's physicochemical properties, such as solubility and membrane permeability, and provide a handle for further synthetic modifications. This guide will focus on derivatives substituted at the 6-position of the pyridazine ring, exploring how different functionalities at this position influence the molecule's three-dimensional structure and its biological or chemical performance.
Data Presentation: A Comparative Overview
At present, a lack of publicly available research directly compares multiple this compound derivatives with both X-ray crystal structures and performance data in a single study. While commercial vendors list various derivatives, such as tert-butyl N-(6-chloropyridazin-3-yl)carbamate and tert-butyl N-(6-formylpyridazin-3-yl)carbamate, their detailed experimental comparisons are not readily found in the scientific literature.[3]
However, to illustrate the type of comparative analysis that is crucial for drug development, we will present a hypothetical comparison based on the kind of data that would be collected for two derivatives: Derivative A (6-Chloro substitution) and Derivative B (6-Methoxy substitution) .
Table 1: Crystallographic Data Comparison
| Parameter | Derivative A (Hypothetical) | Derivative B (Hypothetical) |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pbca |
| Unit Cell Dimensions | a = 10.5 Å, b = 8.2 Å, c = 15.1 Å | a = 12.3 Å, b = 9.8 Å, c = 18.2 Å |
| β = 95.2° | ||
| Key Torsion Angle | 15° (C6-N3-C(O)-O) | 25° (C6-N3-C(O)-O) |
| Hydrogen Bonding | Intermolecular N-H···N(pyridazine) | Intermolecular N-H···O(methoxy) |
Table 2: Performance Data Comparison (Kinase Inhibitory Activity)
| Derivative | Target Kinase | IC₅₀ (nM) |
| Derivative A (Hypothetical) | Kinase X | 150 |
| Derivative B (Hypothetical) | Kinase X | 450 |
| Reference Compound | Staurosporine | 15 |
Experimental Protocols
Detailed experimental protocols are essential for the reproducibility and validation of scientific findings. Below are generalized methodologies for the key experiments cited in this guide.
Synthesis and Crystallization of this compound Derivatives
The synthesis of this compound derivatives typically involves the reaction of a corresponding 3-aminopyridazine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base, such as triethylamine or N,N-diisopropylethylamine, in an aprotic solvent like dichloromethane or tetrahydrofuran.
General Synthetic Procedure:
-
To a solution of the substituted 3-aminopyridazine (1.0 eq) in dry dichloromethane, di-tert-butyl dicarbonate (1.1 eq) and triethylamine (1.2 eq) are added.
-
The reaction mixture is stirred at room temperature for 12-24 hours.
-
The solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired this compound derivative.
Crystallization: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent system, such as ethanol/water or ethyl acetate/hexane, at room temperature.
X-ray Crystallography
The determination of the crystal structure is performed using single-crystal X-ray diffraction.
Data Collection and Structure Refinement:
-
A suitable crystal is mounted on a diffractometer.
-
X-ray diffraction data is collected at a controlled temperature (e.g., 100 K or 293 K) using a specific wavelength of X-ray radiation (e.g., Mo Kα or Cu Kα).
-
The collected data is processed to determine the unit cell parameters and space group.
-
The crystal structure is solved using direct methods and refined by full-matrix least-squares on F².
-
All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are typically placed in calculated positions and refined using a riding model.
In Vitro Kinase Inhibition Assay
The performance of the derivatives as kinase inhibitors is evaluated using in vitro assays.
Protocol for Kinase X Inhibition Assay:
-
The kinase activity is measured using a luminescence-based assay that quantifies the amount of ATP remaining in solution following a kinase reaction.
-
The synthesized compounds are dissolved in DMSO to create stock solutions.
-
A series of dilutions of the test compounds are incubated with the kinase, substrate, and ATP in a reaction buffer.
-
The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specified time at a controlled temperature.
-
After the incubation period, a kinase detection reagent is added to stop the reaction and measure the remaining ATP.
-
Luminescence is measured using a plate reader.
-
The IC₅₀ values are calculated by fitting the dose-response curves using a non-linear regression model.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the derivatives to the final data analysis.
Caption: General workflow from synthesis to comparative analysis.
Logical Relationship of Structure and Activity
The following diagram illustrates the logical relationship between the chemical structure of the derivatives and their resulting biological activity.
Caption: Structure-activity relationship of pyridazinylcarbamates.
References
Efficacy of SARS-CoV-2 3CL Protease Inhibitors in Cellular Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The emergence of novel coronaviruses, such as SARS-CoV-2, has underscored the critical need for effective antiviral therapeutics. A primary target for drug development is the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for viral replication. This guide provides a comparative analysis of the efficacy of several small molecule inhibitors targeting SARS-CoV-2 3CLpro in cellular assays. The featured compound, ML188 , a derivative of the N-(tert-butyl)-2-(N-arylamido)-2-(pyridin-3-yl) acetamide series, is compared against other notable inhibitors: GC376 , Boceprevir , and the FDA-authorized drug Nirmatrelvir (PF-07321332) .
Comparative Efficacy of 3CLpro Inhibitors
The following table summarizes the biochemical and cellular potency of the selected SARS-CoV-2 3CLpro inhibitors. Biochemical potency (IC50) reflects the concentration of the compound required to inhibit the enzymatic activity of the purified protease by 50%. Cellular efficacy (EC50) represents the concentration needed to inhibit viral replication by 50% in a cell-based assay, providing a more biologically relevant measure of a compound's potential.
| Compound | Target | Mechanism of Action | Biochemical Potency (IC50) | Cellular Efficacy (EC50) | Cell Line |
| ML188 | SARS-CoV / SARS-CoV-2 3CLpro | Non-covalent | 2.5 ± 0.3 µM (SARS-CoV-2)[1][2] | 12.9 - 13.4 µM (SARS-CoV) | Vero E6 |
| GC376 | Pan-coronavirus 3CLpro | Covalent (Reversible) | 0.03 - 0.16 µM (SARS-CoV-2)[3][4] | 2.19 - 3.37 µM (SARS-CoV-2)[3][4] | Vero E6 |
| Boceprevir | HCV NS3/4A Protease, SARS-CoV-2 3CLpro | Covalent (Reversible) | 4.13 µM (SARS-CoV-2)[2][3] | 1.90 µM (SARS-CoV-2)[2][3] | Vero E6 |
| Nirmatrelvir (PF-07321332) | SARS-CoV-2 3CLpro | Covalent (Reversible) | ~3.11 nM (Ki) (SARS-CoV-2)[5] | 61.8 - 280 nM (SARS-CoV-2 Variants)[5][6] | dNHBE, Vero E6, A549 |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key assays used to determine the efficacy of the 3CLpro inhibitors.
FRET-Based Enzymatic Assay (for IC50 Determination)
This biochemical assay measures the direct inhibition of the 3CLpro enzyme.
-
Principle: The assay utilizes a synthetic peptide substrate containing a fluorescent reporter and a quencher. In its intact state, the quencher suppresses the fluorescence. Upon cleavage by 3CLpro, the reporter is separated from the quencher, resulting in a measurable increase in fluorescence.
-
Procedure:
-
The purified recombinant SARS-CoV-2 3CLpro enzyme is pre-incubated with various concentrations of the inhibitor compound in an assay buffer.
-
The fluorogenic peptide substrate is added to initiate the enzymatic reaction.
-
The fluorescence intensity is measured over time using a fluorescent plate reader.
-
The rate of substrate cleavage is calculated from the fluorescence signal.
-
IC50 values are determined by plotting the enzyme activity against the inhibitor concentration and fitting the data to a dose-response curve.[3][7]
-
Antiviral Cytopathic Effect (CPE) Assay (for EC50 Determination)
This cell-based assay evaluates the ability of a compound to protect cells from virus-induced death.
-
Principle: SARS-CoV-2 infection leads to a cytopathic effect (CPE), which is observable damage or death of the host cells. An effective antiviral agent will inhibit viral replication and thus prevent or reduce CPE.
-
Procedure:
-
Cell Seeding: Host cells (e.g., Vero E6) are seeded in 96-well plates and incubated to form a confluent monolayer.[8]
-
Compound Treatment: The cells are treated with serial dilutions of the test compound.
-
Viral Infection: The cells are then infected with a known titer of SARS-CoV-2. Control wells include uninfected cells and infected cells without any compound treatment.[9]
-
Incubation: The plates are incubated for a period of 48 to 72 hours to allow for viral replication and the development of CPE.[9]
-
CPE Assessment: The cell viability is quantified using methods such as crystal violet staining or a colorimetric assay (e.g., MTT assay), which measures metabolic activity.[10]
-
EC50 Calculation: The EC50 value is calculated as the compound concentration that results in a 50% reduction of the viral cytopathic effect.[7]
-
Plaque Reduction Assay (for EC50 Determination)
This assay provides a quantitative measure of the reduction in infectious virus particles.
-
Principle: A plaque is a localized area of cell death resulting from infection by a single virus particle. This assay counts the number of plaques to determine the viral titer.
-
Procedure:
-
Cell Seeding and Infection: A confluent monolayer of cells (e.g., Vero E6) is infected with a low multiplicity of infection (MOI) of SARS-CoV-2.[11]
-
Compound and Overlay: After an initial adsorption period, the virus inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing Avicel or agarose) mixed with different concentrations of the test compound. This overlay restricts the spread of the virus to adjacent cells, leading to the formation of distinct plaques.[12]
-
Incubation: Plates are incubated for 2-4 days to allow for plaque formation.[11][12]
-
Plaque Visualization: The cells are fixed and stained (e.g., with crystal violet), making the plaques visible as clear zones against a background of stained, uninfected cells.[12]
-
EC50 Calculation: The number of plaques is counted for each compound concentration. The EC50 is the concentration that reduces the number of plaques by 50% compared to the untreated control.
-
Visualizing the Mechanism and Workflow
To better understand the context of these cellular assays, the following diagrams illustrate the viral replication pathway targeted by these inhibitors and a typical workflow for antiviral compound screening.
Caption: SARS-CoV-2 Replication Cycle and the Role of 3CLpro Inhibition.
Caption: General workflow for screening and identifying antiviral compounds.
References
- 1. GC376 sodium | 3C-like proteases (3CLpro) inhibitor | CAS 1416992-39-6 | antiviral | Buy GC-376 sodium from Supplier InvivoChem [invivochem.com]
- 2. biorxiv.org [biorxiv.org]
- 3. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Interaction of GC376, a SARS-COV-2 MPRO inhibitor, with model lipid membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. biorxiv.org [biorxiv.org]
- 7. Boceprevir, GC-376, and calpain inhibitors II, XII inhibit SARS-CoV-2 viral replication by targeting the viral main protease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. SARS-coronavirus-2 replication in Vero E6 cells: replication kinetics, rapid adaptation and cytopathology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
- 12. Clinical severe acute respiratory syndrome coronavirus 2 isolation and antiviral testing - PMC [pmc.ncbi.nlm.nih.gov]
The Versatility of the Pyridazine Scaffold: A Comparative Guide to Bioactive Derivatives
For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is perpetual. Tert-butyl pyridazin-3-ylcarbamate emerges as a key starting material in the synthesis of such molecules, particularly those centered around the pyridazine and pyridazinone core. While not a therapeutic agent itself, its utility lies in providing access to a rich chemical space of bioactive compounds with potential applications in oncology and infectious diseases.
This guide provides a comparative overview of the mechanism of action, performance data, and synthetic pathways of various classes of bioactive molecules derived from the pyridazine scaffold. The data presented herein is intended to inform and guide research and development efforts in leveraging this versatile heterocyclic system.
Comparative Analysis of Bioactive Pyridazine Derivatives
The pyridazine core has been successfully elaborated to yield potent inhibitors of various biological targets. Below is a summary of the performance of different classes of pyridazine-based compounds.
Table 1: Anticancer Activity of Pyridazine Derivatives
| Compound Class | Target | Example Compound(s) | Cell Line(s) | IC50 / % Inhibition | Reference |
| Pyridazine-Pyrazoline Hybrids | EGFR | Compound IXn | UO-31 (Renal) | 0.65 µM | [1] |
| Pyridazine-Pyrazoline Hybrids | EGFR | Compound IXg | UO-31 (Renal) | 0.75 µM | [1] |
| 3,6-Disubstituted Pyridazines | JNK1 | Compound 9e | CNS SNB-75 | 91.82% inhibition | [2] |
| 3,6-Disubstituted Pyridazines | JNK1 | Compound 9e | Melanoma LOX IMVI | 55.80% inhibition | [2] |
| 3,6-Disubstituted Pyridazines | JNK1 | Compound 9e | Ovarian IGROV1 | 77.88% inhibition | [2] |
| 3,6-Disubstituted Pyridazines | CDK2 | Compound 11m | T-47D (Breast) | 20.1 ± 0.82 nM | [3] |
| 3,6-Disubstituted Pyridazines | CDK2 | Compound 11h | T-47D (Breast) | 43.8 ± 1.79 nM | [3] |
| Pyridazinone-based Diarylurea | VEGFR-2 | - | - | - | [4][5] |
Table 2: Antibacterial Activity of Pyridazinone Derivatives
| Compound Class | Example Compound(s) | Bacterial Strain(s) | MIC (µM) | Reference |
| Pyridazinone Derivatives | Compound 7 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 | [6] |
| Pyridazinone Derivatives | Compound 13 | S. aureus (MRSA), P. aeruginosa, A. baumannii | 3.74–8.92 | [6] |
| Hydrazone Derivatives | Compound 15(d) | S. aureus, S. faecalis, E. coli, P. aeruginosa | Highest activity in study | [7] |
Mechanisms of Action and Signaling Pathways
The pyridazine scaffold has been successfully employed to target key signaling pathways implicated in cancer progression and bacterial survival.
Anticancer Mechanisms
Pyridazine derivatives have been shown to inhibit several protein kinases that are crucial for cancer cell proliferation and survival.[8] These include:
-
Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, initiates downstream signaling cascades, such as the MAPK and PI3K/Akt pathways, leading to cell proliferation, survival, and angiogenesis. Pyridazine-based inhibitors can block the ATP-binding site of EGFR, thereby preventing its activation and downstream signaling.[1]
Caption: EGFR Signaling Pathway Inhibition by Pyridazine Derivatives.
-
c-Jun N-terminal Kinase 1 (JNK1): JNK1 is a member of the mitogen-activated protein kinase (MAPK) family and is involved in regulating cellular responses to stress, including apoptosis, inflammation, and proliferation. Dysregulation of the JNK pathway is associated with various cancers. Certain 3,6-disubstituted pyridazine derivatives have been designed to target and inhibit JNK1.[2]
Caption: JNK1 Signaling Pathway Inhibition by Pyridazine Derivatives.
-
Cyclin-Dependent Kinase 2 (CDK2): CDK2 is a key regulator of the cell cycle, particularly the G1/S transition. Its inhibition can lead to cell cycle arrest and prevent cancer cell proliferation. Novel 3,6-disubstituted pyridazines have been identified as potent CDK2 inhibitors.[3]
Caption: CDK2-Mediated Cell Cycle Progression and its Inhibition.
Antibacterial Mechanism
While the precise mechanism of action for many pyridazinone-based antibacterial agents is still under investigation, they have shown efficacy against a range of pathogenic bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[6] The broad-spectrum activity suggests that these compounds may target fundamental bacterial processes. Further studies are needed to elucidate the specific molecular targets.
Experimental Protocols
The synthesis of bioactive pyridazine derivatives from this compound typically involves a series of chemical transformations to introduce desired functional groups and build molecular complexity. A general synthetic workflow is outlined below.
Caption: General Synthetic Workflow for Bioactive Pyridazine Derivatives.
Representative Synthetic Protocol: Synthesis of N-tert-Butyl-N′(N)-(1-aryl-1,4-dihydro-6-methylpyridazine-4-oxo-3-carbonyl)-N(N′)-(substituted)benzoylhydrazine
This protocol is a representative example of how the pyridazine core can be elaborated.
Materials:
-
Substituted benzoylhydrazine
-
Ethyl 2-methyl-3-oxobutanoate
-
Arylhydrazine hydrochloride
-
Tert-butyl carbazate
-
Appropriate solvents (e.g., ethanol, acetic acid)
-
Catalysts (if required)
Procedure:
-
Synthesis of Pyridazinone Core: A mixture of ethyl 2-methyl-3-oxobutanoate and arylhydrazine hydrochloride in ethanol is refluxed to form the corresponding pyridazinone derivative.
-
Introduction of the Hydrazide Moiety: The pyridazinone is then reacted with tert-butyl carbazate to introduce the protected hydrazine group.
-
Coupling with Substituted Benzoic Acid: The tert-butyl protecting group is removed, and the resulting hydrazine is coupled with a substituted benzoic acid using standard peptide coupling reagents (e.g., EDC/HOBt) to yield the final product.
-
Purification: The crude product is purified by recrystallization or column chromatography.
-
Characterization: The structure of the final compound is confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.
(Note: This is a generalized protocol. Specific reaction conditions, such as temperature, reaction time, and stoichiometry, would need to be optimized for each specific derivative.)
References
- 1. Development of pyridazine derivatives as potential EGFR inhibitors and apoptosis inducers: Design, synthesis, anticancer evaluation, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tandfonline.com [tandfonline.com]
- 4. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel pyridazine derivatives: Synthesis and antimicrobial activity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
In vivo evaluation of Tert-butyl pyridazin-3-ylcarbamate in animal models
A Comparative Guide for Researchers
Performance Comparison of Pyridazine Derivatives in Animal Models
The following table summarizes the in vivo performance of various pyridazine derivatives from preclinical studies, highlighting their therapeutic potential across different disease areas.
| Compound Class | Animal Model | Key Efficacy Endpoints | Noteworthy Observations |
| Pyrimido-pyridazine Derivatives | Lymphoma-bearing mice | Increased lifespan, Reduced tumor growth | Demonstrated significant antitumor activity through apoptosis induction and cell cycle arrest in the S-phase in vitro.[1] |
| Pyrido[2,3-d]pyridazin-8(7H)-one Derivatives | Pentylenetetrazol (PTZ)-induced seizure model (mice) | Inhibition of convulsions (up to 72.2%) | Exhibited significant anticonvulsant activity, suggesting potential for epilepsy treatment.[2][3] |
| Imidazo[1,2-b]pyridazine Derivatives | N/A (in vitro data) | High binding affinity to Aβ plaques (Ki = 11.0 nM) | Shows promise as a potential diagnostic imaging agent for Alzheimer's disease.[4] |
| GABA-A Receptor α5 Subtype-Selective Inverse Agonists | Rat models of cognition | Enhanced cognitive performance | MRK-016, a pyrazolotriazine with pyridazine features, demonstrated good oral bioavailability and CNS penetration.[5] |
Experimental Protocols: A Closer Look at In Vivo Evaluation
The methodologies employed in the in vivo assessment of pyridazine derivatives are crucial for understanding and comparing their pharmacological profiles. Below are detailed protocols for key experiments cited in the literature.
Anticancer Efficacy Study in a Xenograft Model
This protocol outlines a typical workflow for evaluating the antitumor activity of a novel pyridazine derivative in a lymphoma-bearing mouse model.
-
Animal Model: Male BALB/c mice (6-8 weeks old) are used.
-
Tumor Cell Implantation: Dalton's lymphoma ascites (DLA) cells (2 x 10^6 cells/mouse) are injected intraperitoneally.
-
Treatment Regimen:
-
The day after tumor implantation, mice are randomized into control and treatment groups.
-
The test compound (e.g., a pyrimido-pyridazine derivative) is administered daily via oral gavage or intraperitoneal injection at a predetermined dose (e.g., 25 mg/kg body weight) for a specified duration.
-
The control group receives the vehicle alone.
-
-
Efficacy Assessment:
-
Tumor Growth: Tumor volume is measured every two days using calipers.
-
Survival: The lifespan of the mice in each group is monitored, and the percentage increase in lifespan is calculated.
-
Body Weight: Animal body weights are recorded regularly as an indicator of toxicity.
-
-
Endpoint Analysis: At the end of the study, tumors may be excised for further histopathological or molecular analysis.
Anticonvulsant Activity Assessment using the PTZ Model
This protocol describes the evaluation of the anticonvulsant effects of pyridazine derivatives in a chemically induced seizure model.
-
Animal Model: Swiss albino mice (20-25 g) are used.
-
Compound Administration:
-
Mice are divided into control and experimental groups.
-
The test compound (e.g., a pyrido[2,3-d]pyridazin-8(7H)-one derivative) is administered intraperitoneally at various doses.
-
The control group receives the vehicle.
-
-
Seizure Induction: After a specific pretreatment time (e.g., 30 minutes), a convulsant dose of Pentylenetetrazol (PTZ) (e.g., 80 mg/kg) is injected subcutaneously.
-
Observation: Mice are observed for the onset of clonic and tonic convulsions and mortality for a defined period (e.g., 30 minutes).
-
Data Analysis: The percentage of animals protected from seizures and the latency to the first convulsion are recorded and compared between groups.
Visualizing the Scientific Workflow and Biological Pathways
To better illustrate the experimental processes and potential mechanisms of action, the following diagrams are provided.
Caption: Experimental workflow for in vivo anticancer efficacy testing.
Caption: Potential signaling pathway targeted by anticancer pyridazine derivatives.
Concluding Remarks
The pyridazine core represents a versatile scaffold for the development of novel therapeutic agents. While the specific compound Tert-butyl pyridazin-3-ylcarbamate lacks detailed in vivo reports, the broader family of pyridazine derivatives has demonstrated significant potential in preclinical animal models for cancer, epilepsy, and neurodegenerative diseases. The comparative data and experimental protocols presented in this guide offer a valuable resource for researchers in the field, facilitating the design and interpretation of future in vivo studies and accelerating the translation of promising pyridazine-based compounds from the laboratory to the clinic.
References
A Comparative Guide to the Synthesis of Tert-butyl pyridazin-3-ylcarbamate for Research and Development
For researchers and professionals in drug development, the efficient and cost-effective synthesis of key intermediates is paramount. Tert-butyl pyridazin-3-ylcarbamate is a valuable building block in medicinal chemistry, and selecting the optimal synthetic route can significantly impact project timelines and budgets. This guide provides a detailed comparison of two primary methods for the synthesis of this compound, offering experimental protocols, cost-effectiveness analysis, and visual workflows to aid in informed decision-making.
Method 1: Direct Boc-Protection of 3-Aminopyridazine
This method represents a straightforward, one-step approach to the target molecule, relying on the direct protection of the amino group of commercially available 3-aminopyridazine.
Experimental Protocol
In a round-bottom flask, 3-aminopyridazine (1.0 eq) is dissolved in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF). To this solution, di-tert-butyl dicarbonate (Boc)₂O (1.1-1.5 eq) and a base, typically triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (1.2-2.0 eq), are added. The reaction mixture is stirred at room temperature for a period of 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford this compound. A typical yield for this type of reaction is in the range of 80-95%.[1][2]
Visualization of the Workflow
Method 2: Two-Step Synthesis from Pyridazin-3(2H)-one
This alternative route involves a two-step process starting from the more readily available and often cheaper pyridazin-3(2H)-one.
Experimental Protocol
Step 1: Synthesis of 3-Chloropyridazine from Pyridazin-3(2H)-one
Pyridazin-3(2H)-one (1.0 eq) is treated with a chlorinating agent such as phosphorus oxychloride (POCl₃) (2.0-3.0 eq). The reaction is typically heated at reflux for 2-4 hours. After cooling, the reaction mixture is carefully poured onto crushed ice and neutralized with a base, such as sodium bicarbonate or sodium hydroxide solution. The aqueous layer is extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude 3-chloropyridazine can be purified by distillation or column chromatography. This step generally proceeds with a yield of 70-85%.
Step 2: Synthesis of 3-Aminopyridazine from 3-Chloropyridazine and Subsequent Boc-Protection
The 3-chloropyridazine (1.0 eq) is reacted with aqueous ammonia in a sealed vessel at elevated temperatures (120-150 °C) for 12-24 hours. Alternatively, amination can be achieved using a palladium-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, with an ammonia surrogate. After the reaction, the mixture is cooled, and the product is extracted with an organic solvent. The organic layer is dried and concentrated to give crude 3-aminopyridazine. This amination step can have a variable yield, typically ranging from 50-70%. The crude 3-aminopyridazine is then subjected to the same Boc-protection protocol as described in Method 1 to yield the final product.
Visualization of the Workflow
Cost-Effectiveness Comparison
To provide a clear comparison of the two methods, the following table summarizes the key quantitative data. The prices for starting materials are estimates based on commercially available research-grade chemicals and may vary depending on the supplier and scale of the synthesis.
| Parameter | Method 1: Direct Boc-Protection | Method 2: Two-Step Synthesis |
| Starting Materials | 3-Aminopyridazine, Di-tert-butyl dicarbonate | Pyridazin-3(2H)-one, POCl₃, Aqueous Ammonia, Di-tert-butyl dicarbonate |
| Number of Steps | 1 | 2 (or more depending on purification) |
| Overall Yield (approx.) | 80-95% | 35-60% (cumulative) |
| Reaction Time (approx.) | 2-12 hours | 16-32 hours |
| Starting Material Cost (per gram of product, estimated) | ~$25-35 | ~$15-25 |
| Purification Complexity | Moderate (Column Chromatography) | High (Multiple steps may require purification) |
Conclusion
The choice between these two synthetic methods for this compound will depend on the specific needs and priorities of the research or development project.
Method 1 (Direct Boc-Protection) is the more time-efficient and higher-yielding process. It is ideal for rapid synthesis on a smaller scale where the cost of the starting material, 3-aminopyridazine, is not a prohibitive factor. The simplicity of the single-step reaction and subsequent workup also reduces labor costs and potential for material loss.
Method 2 (Two-Step Synthesis) offers a more cost-effective route in terms of raw material expenses, as pyridazin-3(2H)-one is generally cheaper than 3-aminopyridazine. However, this advantage is offset by a lower overall yield, longer reaction times, and increased complexity due to the multiple steps and purification requirements. This method may be more suitable for larger-scale syntheses where the cost of starting materials is a primary concern and the infrastructure for multi-step synthesis and purification is readily available.
Ultimately, a thorough evaluation of the available resources, desired scale, and project timeline will guide the selection of the most appropriate synthetic strategy.
References
A Comparative Guide to the Validation of Analytical Methods for Tert-butyl pyridazin-3-ylcarbamate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the validation of Tert-butyl pyridazin-3-ylcarbamate, a key intermediate in pharmaceutical synthesis. The following sections detail the performance of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) for the analysis of this compound and structurally related carbamates and pyridazine derivatives. The information presented is intended to assist researchers and drug development professionals in selecting the most appropriate analytical technique for their specific needs, ensuring the quality, safety, and efficacy of pharmaceutical products.
Data Presentation: A Comparative Analysis of Analytical Techniques
The selection of an analytical method for the validation of this compound and its impurities is critical for ensuring the quality and safety of active pharmaceutical ingredients (APIs). The following tables summarize the quantitative performance of HPLC, GC-MS, and UPLC-MS/MS based on data from studies on analogous compounds.
Table 1: Comparison of Linearity and Detection Limits
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Linearity Range | 5.1 - 204.0 µg/mL[1] | 0.05 - 10.0 ng/mL[2] | 0.001 - 500 µg/kg |
| Correlation Coefficient (R²) | > 0.999[1] | 0.9965–0.9994[2] | > 0.999[3] |
| Limit of Detection (LOD) | 13.49 µg/mL (for a similar pyridazine derivative)[4] | 1.5 ng/mL (for ethyl carbamate)[2] | 0.005–0.01 µg/kg (for various carbamates)[3] |
| Limit of Quantitation (LOQ) | 44.95 µg/mL (for a similar pyridazine derivative)[4] | 5 ng/mL (for ethyl carbamate)[2] | 0.003–0.04 µg/kg (for various carbamates)[3] |
Table 2: Comparison of Accuracy and Precision
| Parameter | HPLC-UV | GC-MS | UPLC-MS/MS |
| Accuracy (Recovery %) | 98.0 - 102.0%[4] | 96 - 106% (for an unknown concentration of malathion)[5] | 88 - 106%[3] |
| Precision (RSD %) | < 2%[6] | < 10% | 1 - 11%[3] |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of analytical methods. Below are representative protocols for HPLC-UV, GC-MS, and UPLC-MS/MS that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine analysis and purity evaluation of this compound.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used for the separation of carbamates and pyridazine derivatives.[1][7]
-
Mobile Phase: A gradient or isocratic mixture of a buffered aqueous solution (e.g., phosphate buffer at pH 6.6) and an organic solvent like acetonitrile or methanol.[7] A typical mobile phase could be a mixture of acetonitrile and phosphate buffer (pH 6.6) in a 40:15:45 (v/v/v) ratio with methanol.[7]
-
Flow Rate: A flow rate of 1.0 mL/min is generally appropriate.[7]
-
Detection: UV detection at a wavelength of 220 nm.[7]
-
Sample Preparation: Dissolve the sample in a suitable solvent, such as the mobile phase, to a known concentration.
-
Validation Parameters:
-
Specificity: Assessed by comparing the chromatogram of the analyte with that of a blank and a spiked sample to ensure no interference from excipients or degradation products.
-
Linearity: Determined by analyzing a series of standard solutions at different concentrations. A linear relationship between peak area and concentration should be established.[1]
-
Accuracy: Evaluated by the recovery of a known amount of analyte spiked into a placebo matrix.
-
Precision: Assessed by repeatability (intra-day precision) and intermediate precision (inter-day precision) of the measurements, expressed as the relative standard deviation (RSD).
-
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS is a powerful technique for the identification and quantification of volatile and semi-volatile impurities.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Injector Temperature: Typically set to 250-280°C.
-
Oven Temperature Program: A temperature gradient is often employed to ensure good separation of analytes. For example, starting at 50°C, holding for 1 minute, then ramping up to 280°C.
-
Mass Spectrometer: Operated in either full scan mode for identification or selected ion monitoring (SIM) mode for quantification to enhance sensitivity.
-
Sample Preparation: The sample may require derivatization to increase volatility, especially for polar carbamates. A common derivatization agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA). The sample is dissolved in a suitable organic solvent like acetonitrile.
-
Validation Parameters:
-
Specificity: Confirmed by the unique mass spectrum of the analyte.
-
Linearity: Established by analyzing a series of dilutions of a standard solution.
-
Accuracy: Determined by spike-recovery experiments.
-
Precision: Evaluated by repeated injections of the same sample.
-
Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) Method
UPLC-MS/MS offers superior sensitivity and selectivity, making it ideal for the trace-level analysis of impurities.
-
Instrumentation: An ultra-performance liquid chromatograph coupled to a triple quadrupole mass spectrometer.
-
Column: A sub-2 µm particle size column, such as an ACQUITY UPLC BEH C18 (2.1 mm × 150 mm × 1.7 μm).[3]
-
Mobile Phase: A gradient elution using a mixture of an aqueous phase (e.g., 10 mM ammonium formate in water) and an organic phase (e.g., a mixture of methanol and acetonitrile).[3]
-
Flow Rate: Typically in the range of 0.2-0.5 mL/min.
-
Mass Spectrometer: Operated in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition for the analyte.
-
Sample Preparation: Samples are typically dissolved in the mobile phase or a compatible solvent and filtered before injection.
-
Validation Parameters:
-
Specificity: The high selectivity of MRM mode provides excellent specificity.
-
Linearity: Assessed over a wide concentration range, often from sub-ppb to ppm levels.
-
Accuracy: Determined through spike-recovery studies in the relevant matrix.
-
Precision: Evaluated by analyzing replicate samples at different concentrations.
-
Visualizations: Workflow and Logic Diagrams
To further clarify the processes involved in the validation of analytical methods, the following diagrams, generated using Graphviz, illustrate the general workflow.
Caption: General workflow for the validation of an analytical method.
Caption: Decision logic for selecting an appropriate analytical method.
References
- 1. ptfarm.pl [ptfarm.pl]
- 2. researchgate.net [researchgate.net]
- 3. Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. japsonline.com [japsonline.com]
Safety Operating Guide
Safe Disposal of Tert-butyl Pyridazin-3-ylcarbamate: A Procedural Guide
For Immediate Use by Researchers, Scientists, and Drug Development Professionals
Core Principles of Chemical Waste Management
The fundamental principle of laboratory safety is to treat all chemical waste as hazardous until definitively classified otherwise. For tert-butyl pyridazin-3-ylcarbamate, in the absence of specific data, a cautious approach is mandatory. This involves proper segregation, containment, and labeling of all waste streams.
Step-by-Step Disposal Protocol
a. Personal Protective Equipment (PPE): Before handling any waste, ensure appropriate PPE is worn. This includes, but is not limited to:
-
Nitrile or neoprene gloves
-
Safety goggles or a face shield
-
A lab coat
b. Segregation of Waste: Proper segregation is critical to prevent dangerous chemical reactions.
-
Solid Waste: Unused or expired this compound, and any contaminated disposable lab supplies (e.g., weighing paper, gloves, paper towels), should be collected in a designated, clearly labeled hazardous waste container.[1] This container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous liquid waste container. Do not mix with other incompatible waste streams. Chlorinated and non-chlorinated solvents must always be kept separate.[1]
-
Sharps Waste: Any needles or sharp implements contaminated with the compound must be disposed of in a designated sharps container.[1]
c. Container Management:
-
All waste containers must be in good condition, with tightly sealing lids.
-
Label each container clearly with "Hazardous Waste" and the full chemical name: "this compound". Include the date when the first waste was added.
-
Do not fill containers to more than 90% capacity to allow for expansion and prevent spills.[2]
d. Temporary Storage:
-
Store waste containers in a designated, well-ventilated satellite accumulation area within the laboratory.
-
This area should be under the direct control of laboratory personnel.[2]
-
Ensure secondary containment is used to capture any potential leaks.
e. Final Disposal:
-
Disposal of this compound must be handled by a licensed hazardous waste disposal company.[2] Do not attempt to dispose of this chemical down the drain or in regular trash.
-
Contact your institution's Environmental Health and Safety (EHS) office to arrange for a scheduled pickup of the hazardous waste.
-
Provide the disposal company with all available information about the chemical.
Quantitative Data Summary
No specific quantitative data for the disposal of this compound was found in publicly available resources. The following table summarizes general guidelines.
| Parameter | Guideline | Source |
| Container Fill Level | Do not exceed 90% of the container's capacity. | [2] |
| Temporary Storage Limit | Varies by jurisdiction; often up to 90 days for large quantity generators. | [2] |
| Sewer Disposal Limit | Not recommended for this compound. | General Best Practice |
Experimental Workflow and Disposal Pathway
The following diagram illustrates a typical laboratory workflow involving a chemical substance and the subsequent waste disposal process.
Caption: Workflow for the handling and disposal of a laboratory chemical.
Disclaimer: This guide is for informational purposes only and is not a substitute for a formal Safety Data Sheet. Always consult with your institution's Environmental Health and Safety department for specific guidance on chemical waste disposal.
References
Personal protective equipment for handling Tert-butyl pyridazin-3-ylcarbamate
Disclaimer: No specific Safety Data Sheet (SDS) for Tert-butyl pyridazin-3-ylcarbamate was identified. This guidance is based on the safety protocols for structurally related compounds, including pyridazines and carbamates. Researchers should handle this compound with caution and perform a risk assessment prior to use.
This document provides crucial safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.
Hazard Identification and Personal Protective Equipment (PPE)
Given that the toxicological properties of this compound have not been fully investigated, it is prudent to treat it as a potentially hazardous substance[1]. Carbamates, as a class, can affect the nervous system, while pyridazine compounds can be volatile and hazardous upon inhalation or skin contact[2][3]. Therefore, a comprehensive approach to PPE is mandatory.
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification | Reasoning & Best Practices |
| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or NIOSH-approved safety goggles. A face shield may be required for splash hazards. | To prevent eye irritation or serious eye damage from dust or splashes. |
| Skin Protection | Nitrile or neoprene gloves (Latex is not adequate). Chemically resistant lab coat. | To prevent skin absorption, a common route for pesticide poisoning[2][3][4]. Gloves must be inspected before use and disposed of properly after handling[5]. |
| Respiratory Protection | Use in a well-ventilated area or a certified chemical fume hood is essential[2][6]. For handling fine powders or aerosols where ventilation is inadequate, a NIOSH-approved respirator with appropriate cartridges (e.g., P95 or ABEK-P2) should be used[1]. | To avoid inhalation of vapors, mists, or dust which may cause respiratory irritation[1][2][5]. |
Safe Handling and Operational Workflow
A systematic approach to handling this compound minimizes exposure risk. The following workflow outlines the key steps for safe laboratory operations.
Caption: A step-by-step workflow for the safe handling of this compound.
Procedural Steps:
-
Area Preparation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure[2][6]. Ensure an eyewash station and safety shower are readily accessible[7].
-
PPE: Before handling, don all required PPE as specified in Table 1.
-
Handling: Avoid the formation of dust and aerosols[8]. Use appropriate tools for transfer. Keep containers tightly closed when not in use[2].
-
Storage: Store the compound in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and strong acids[9][10][11].
-
Emergency Procedures:
-
Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes and seek medical attention[2][6].
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do so. Continue rinsing and consult a physician[1][5].
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention[1].
-
Ingestion: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention[1][12].
-
Disposal Plan
Proper disposal of this compound and associated contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
Caption: Decision workflow for the proper disposal of chemical waste.
Disposal Procedures:
-
Classification: Treat this compound and any materials that have come into contact with it (e.g., gloves, wipes, pipette tips, empty containers) as hazardous waste.
-
Containment:
-
Solid Waste: Collect in a clearly labeled, sealed container designed for solid chemical waste. Do not create dust when sweeping up or transferring material[1].
-
Liquid Waste: Collect in a compatible, labeled, sealed container for liquid chemical waste. Do not empty into drains, as carbamates can be toxic to aquatic life[7].
-
-
Disposal: All waste must be disposed of in accordance with applicable local, state, and federal regulations[5]. Entrust disposal to a licensed waste disposal company. Ensure contaminated packaging is also handled as hazardous waste.
References
- 1. capotchem.cn [capotchem.cn]
- 2. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 3. smith.agrilife.org [smith.agrilife.org]
- 4. Carbamate Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 7. coolingtowerchemicals.com [coolingtowerchemicals.com]
- 8. cleanchemlab.com [cleanchemlab.com]
- 9. agilent.com [agilent.com]
- 10. fishersci.fr [fishersci.fr]
- 11. fishersci.com [fishersci.com]
- 12. cleanchemlab.com [cleanchemlab.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
